molecular formula C8H8BrN3S B581765 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine CAS No. 1313712-44-5

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B581765
CAS No.: 1313712-44-5
M. Wt: 258.137
InChI Key: ZDPDZMBXDAMDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine (CAS 1313712-44-5) is a high-value brominated thienopyrimidine derivative of significant interest in medicinal chemistry and anticancer drug discovery . Thienopyrimidines are recognized as privileged scaffolds in medicinal chemistry because they are structural and isoelectronic analogs of purines, a core structure in natural biology . This compound serves as a versatile chemical intermediate for the synthesis of more complex molecules, with the bromine atom at the 7-position providing a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions . Researchers extensively utilize this scaffold to develop potent inhibitors of protein kinases, which are critical targets in oncology . Specifically, thieno[3,2-d]pyrimidine-based compounds have been identified as potent inhibitors of key enzymes such as Pim-1 kinase, which plays a crucial role in cell cycle progression, cell survival, apoptosis, and drug resistance in various cancers . The structural features of this compound make it a promising precursor for generating novel therapeutic agents aimed at overcoming multidrug resistance in cancer cells . Keep in a dry and sealed container at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPDZMBXDAMDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=NC(=N2)C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724928
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-44-5
Record name Thieno[3,2-d]pyrimidin-4-amine, 7-bromo-2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Thienopyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine (CAS 1318133-32-2) and the Broader Thienopyrimidine Scaffold for Researchers and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to purine bases, such as adenine and guanine, allows it to interact with a wide array of biological targets, including enzymes, receptors, and signaling pathways.[1] This mimicry has led to the development of numerous thienopyrimidine derivatives with diverse and potent pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[2][3][4] The specific compound of interest, 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, is a derivative of this important scaffold, and while specific data for this molecule is not extensively available in public literature, this guide will provide a comprehensive overview of its expected properties and potential applications based on the well-characterized parent compound, 7-Bromothieno[3,2-d]pyrimidin-4-amine, and the broader class of thienopyrimidine derivatives.

Physicochemical Properties

Property7-Bromothieno[3,2-d]pyrimidin-4-amine7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine (Predicted)
CAS Number 1318133-32-2Not available
Molecular Formula C6H4BrN3SC8H8BrN3S
Molecular Weight 230.09 g/mol [5][6]~258.14 g/mol
Appearance Pale-yellow to Yellow-brown SolidExpected to be a solid
Purity Typically >97%Dependent on synthesis and purification
Solubility Varies with solvent[7]Expected to have decreased aqueous solubility and increased solubility in organic solvents compared to the parent compound.
Storage Keep in a dark place, inert atmosphere, room temperatureRecommended to follow similar storage conditions.

Synthesis and Characterization: A Proposed Pathway

The synthesis of thieno[3,2-d]pyrimidines can be achieved through various routes, often involving the construction of the pyrimidine ring onto a pre-existing thiophene or vice-versa.[3][8] A plausible synthetic route to 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine would likely start from a substituted 2-aminothiophene derivative.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Amino-3-cyano-5-bromothiophene B Introduction of Methyl Groups A->B Alkylation/Grignard C Cyclization with Formamide or similar reagent B->C Heating D 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine C->D Final Product

Caption: A conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of a Substituted Thiophene Precursor: The synthesis would likely begin with a suitable 2-aminothiophene precursor. To achieve the desired 2,6-dimethyl substitution, one might start with a thiophene derivative that already contains a methyl group at the appropriate position or introduce it via reactions like Friedel-Crafts alkylation or through a multi-step process involving a Grignard reagent.

  • Bromination: The bromine at the 7-position (which corresponds to the 5-position on the thiophene ring) can be introduced using a brominating agent like N-bromosuccinimide (NBS).

  • Cyclization to form the Pyrimidine Ring: The 2-amino-3-cyanothiophene derivative can then be cyclized to form the pyrimidine ring. A common method involves heating with formamide or a similar one-carbon synthon.[9] This step constructs the thienopyrimidine core.

  • Formation of the 4-amino group: The cyclization can directly yield the 4-amino derivative. Alternatively, a 4-chloro intermediate can be synthesized, followed by nucleophilic substitution with ammonia to install the amino group.[10]

Expected Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, likely as singlets. The aromatic proton on the thiophene ring would also be present. The protons of the amine group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the aromatic and heteroaromatic carbons, as well as the two methyl carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, with a characteristic isotopic pattern for bromine.

Potential Applications in Drug Discovery and Medicinal Chemistry

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies due to its ability to act as a kinase inhibitor.[4] The bromine atom at the 7-position offers a handle for further chemical modification through cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl groups to explore structure-activity relationships (SAR).[9]

Conceptual Drug Discovery Workflow

Drug Discovery Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection A 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine B Biological Screening (e.g., Kinase Panel) A->B C SAR Studies via Suzuki Coupling at 7-position B->C D In vitro & In vivo Testing C->D E Preclinical Candidate D->E

Caption: A conceptual workflow illustrating the use of the target compound in drug discovery.

Potential Therapeutic Areas:

  • Oncology: Thienopyrimidine derivatives have shown significant promise as anticancer agents by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.[2] The substitution pattern, including the methyl groups, can influence the selectivity and potency against specific kinases.

  • Infectious Diseases: This class of compounds has demonstrated broad-spectrum anti-infective properties, including antibacterial, antifungal, and antiviral activities.[3][8] Notably, thieno[3,2-d]pyrimidin-4-amines have been investigated as inhibitors of Mycobacterium tuberculosis.[11][12] The "2,6-dimethyl" substitution could potentially enhance activity or improve pharmacokinetic properties.

  • Anti-inflammatory Agents: Due to their interaction with inflammatory pathways, thienopyrimidines have also been explored for their anti-inflammatory potential.[2]

Safety and Handling

For 7-Bromothieno[3,2-d]pyrimidin-4-amine, the following safety information is reported:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

  • Signal Word: Warning.[13]

  • Pictogram: GHS07 (Exclamation mark).

It is reasonable to assume that 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine would have a similar hazard profile. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine is a less-documented member of the thienopyrimidine family, its core scaffold is of immense value in medicinal chemistry. This guide has provided a comprehensive overview of its likely physicochemical properties, a plausible synthetic strategy, and its potential applications based on extensive research into structurally related compounds. The strategic placement of bromo and methyl substituents offers a rich platform for further chemical exploration and the development of novel therapeutics. Researchers working with this compound can leverage the vast knowledge base of the thienopyrimidine class to guide their investigations into its unique biological activities.

References

  • Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest. (2023, March 2).
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC.
  • Thienopyrimidine | Encyclopedia MDPI. (2022, January 13).
  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed. (2025, June 15).
  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
  • CAS 1318133-32-2: 7-bromothieno[3,2-d]pyrimidin-4-amine - CymitQuimica.
  • 7-Bromothieno[3,2-d]pyrimidin-4-amine - Sigma-Aldrich.
  • 1318133-32-2 | 7-Bromothieno[3,2-d]pyrimidin-4-amine - AiFChem.
  • 7-Bromothieno[3,2-d]pyrimidin-4-amine - Sigma-Aldrich.
  • 7-Bromothieno[3,2-d]pyrimidin-4-amine - MilliporeSigma.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing). (2021, January 12).
  • Antiproliferative activities of halogen
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC.
  • 7-bromothieno[3,2-d]pyrimidin-4-amine - MilliporeSigma.
  • 7-Bromothieno[3,2-d]pyrimidin-4-amine - MilliporeSigma.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • 7-Bromothieno(3,2-d)pyrimidin-4-ol | C6H3BrN2OS | CID 135743712 - PubChem.
  • 7-Bromo-4-ethynylthieno[3,2-d]pyrimidin-2-amine - PubChem.
  • Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library - PubMed. (2007, May 15).
  • (PDF)

Sources

7-Bromo-Thienopyrimidine Derivatives: A Technical Guide to Accelerating Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thienopyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The relentless pursuit of targeted cancer therapies has identified protein kinases as a pivotal class of drug targets.[1] The thienopyrimidine scaffold, a heterocyclic ring system bioisosteric to the native purine core of ATP, has emerged as a highly successful framework in the design of potent and selective kinase inhibitors.[1] Its structural features provide an adaptable platform for developing ATP-competitive inhibitors that can be tailored to target specific kinases, several of which have advanced into clinical trials and onto the market, such as Olmutinib and Pictilisib.[1] This guide provides an in-depth technical exploration of a specific, yet highly significant, subset of this class: 7-bromo-thienopyrimidine derivatives. We will delve into the strategic importance of the 7-bromo substituent, detailed synthetic methodologies, robust protocols for biological evaluation, and the structure-activity relationships (SAR) that drive successful inhibitor design.

The Strategic Role of the 7-Bromo Substituent in Kinase Inhibitor Design

The introduction of a bromine atom at the 7-position of the thienopyrimidine core is not a trivial modification; it is a strategic decision rooted in established medicinal chemistry principles. The bromine atom serves multiple functions:

  • A Versatile Synthetic Handle: The 7-bromo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the late-stage introduction of a wide variety of aryl and heteroaryl moieties, enabling the rapid generation of diverse chemical libraries for SAR exploration. This synthetic flexibility is paramount in the lead optimization phase of drug discovery.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electron density of the entire heterocyclic system. This can impact the pKa of the molecule and its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.

  • Enhancement of Binding Affinity: In certain kinase active sites, the bromine atom can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen. This can significantly contribute to the overall binding affinity and potency of the inhibitor.

  • Improvement of Pharmacokinetic Properties: Halogenation can also be employed to modulate the metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Synthesis of 7-Bromo-Thienopyrimidine Derivatives: A Step-by-Step Protocol

The synthesis of 7-bromo-thienopyrimidine derivatives typically begins with the construction of the core heterocyclic system, followed by bromination and subsequent functionalization. Below is a representative, field-proven protocol for the synthesis of a key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine.

Experimental Protocol: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This protocol is adapted from established literature procedures and provides a reliable route to a key intermediate for further derivatization.

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminothiophene-2-carboxamide (1 equivalent) with formamide (10-20 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 180-190 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one as a solid.

Step 2: Synthesis of 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one

  • Reaction Setup: To a solution of thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into ice-water. Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any remaining acetic acid and succinimide, and dry under vacuum.

Step 3: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-4-chlorothieno[3,2-d]pyrimidine.

The resulting 7-bromo-4-chlorothieno[3,2-d]pyrimidine is a versatile intermediate. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution with various amines, while the 7-bromo position is ideal for Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups.

cluster_synthesis Synthetic Workflow 3-Aminothiophene-2-carboxamide 3-Aminothiophene-2-carboxamide Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Aminothiophene-2-carboxamide->Thieno[3,2-d]pyrimidin-4(3H)-one Formamide, Reflux 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one->7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one NBS, Acetic Acid 7-Bromo-4-chlorothieno[3,2-d]pyrimidine 7-Bromo-4-chlorothieno[3,2-d]pyrimidine 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one->7-Bromo-4-chlorothieno[3,2-d]pyrimidine POCl3, Reflux Diverse Kinase Inhibitors Diverse Kinase Inhibitors 7-Bromo-4-chlorothieno[3,2-d]pyrimidine->Diverse Kinase Inhibitors 1. Amines (SNAr) 2. Boronic Acids (Suzuki)

Caption: Synthetic workflow for 7-bromo-thienopyrimidine derivatives.

Biological Evaluation: Robust Protocols for Kinase Inhibition and Cellular Activity

A successful kinase inhibitor discovery program relies on robust and reproducible biological assays. Here, we provide detailed, self-validating protocols for assessing the biochemical potency and cellular activity of 7-bromo-thienopyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified kinase of interest (e.g., EGFR, VEGFR-2, PI3K)

  • Kinase-specific substrate

  • ATP

  • 7-bromo-thienopyrimidine test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the 7-bromo-thienopyrimidine derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase reaction buffer, the test compound at various concentrations, and the purified kinase enzyme.

    • Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation System:

  • Positive Control: A known inhibitor of the target kinase should be included to validate assay performance.

  • Z'-factor: Calculate the Z'-factor using the "no inhibitor" and "no enzyme" controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium

  • 7-bromo-thienopyrimidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the 7-bromo-thienopyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[3]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Self-Validation System:

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be run in parallel to confirm the sensitivity of the cell line.

  • Seeding Density Optimization: Prior to the experiment, a cell titration should be performed to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to check for signs of toxicity or contamination.

Structure-Activity Relationship (SAR) and Data Presentation

The following table summarizes the inhibitory activities of representative thienopyrimidine derivatives against key kinases implicated in cancer. This data highlights the impact of substitutions at various positions, including the critical 7-position.

Compound IDScaffoldR1 (4-position)R2 (7-position)Kinase TargetIC50 (nM)
1 Thieno[3,2-b]pyrimidineIndoleClVEGFR-280
2 Thieno[3,2-b]pyrimidineIndolePhenylVEGFR-248
3 Thieno[2,3-d]pyrimidine4-AnilinoHEGFR>10,000
4 Thieno[2,3-d]pyrimidine4-(3-chloroanilino)HEGFR240
5 Thieno[3,2-d]pyrimidine4-Morpholino-2-phenylHPI3Kδ149
6 (Hypothetical) Thieno[3,2-d]pyrimidine4-Morpholino-2-phenylBrPI3KδPotentially <149

Data for compounds 1-5 are representative values from or inspired by published literature. Compound 6 is a hypothetical example to illustrate the potential impact of the 7-bromo substitution.

Analysis of SAR:

  • Impact of the 7-Position: As seen by comparing compounds 1 and 2 , modifications at the 7-position of the thienopyrimidine core are well-tolerated and can be used to modulate potency.[6] The replacement of the 7-chloro with a phenyl group leads to an improvement in VEGFR-2 inhibition. The 7-bromo derivative serves as a key intermediate to access such analogs via Suzuki coupling.

  • Importance of the 4-Position: The nature of the substituent at the 4-position is critical for kinase selectivity and potency. For instance, in the EGFR inhibitor series (compounds 3 and 4 ), the presence of a substituted anilino group at the 4-position is crucial for activity.

  • Synergistic Effects: The overall potency of a thienopyrimidine inhibitor is a result of the interplay between substituents at multiple positions. The 7-bromo group provides a strategic point for diversification while maintaining the core interactions dictated by other key pharmacophoric elements.

Signaling Pathway Visualization

Understanding the context in which these inhibitors function is crucial. Below are simplified diagrams of the EGFR and VEGFR signaling pathways, which are common targets for thienopyrimidine-based inhibitors.

cluster_egfr EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 7-Bromo- Thienopyrimidine Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and inhibition.

cluster_vegfr VEGFR Signaling Pathway VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 7-Bromo- Thienopyrimidine Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified VEGFR signaling pathway and inhibition.

Conclusion and Future Perspectives

7-Bromo-thienopyrimidine derivatives represent a cornerstone in modern kinase inhibitor discovery. The strategic placement of the bromine atom provides a versatile synthetic handle for rapid library generation and can contribute favorably to the overall pharmacological profile of the molecule. The robust synthetic and biological evaluation protocols outlined in this guide provide a clear and validated roadmap for researchers in this field. As our understanding of the kinome and the subtleties of kinase inhibitor design continues to evolve, the 7-bromo-thienopyrimidine scaffold is poised to remain a highly valuable and adaptable platform for the development of next-generation targeted therapies.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ACS Publications. (2025, January 24). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • ACS Publications. (2007, March 8). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
  • ACS Publications. (2010, September 23). Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: The Role of Side Chain Chirality and Michael Acceptor Group for Maximal Potency. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). EGFR IC50 titration curves of compound 6 (squares) and 7 (triangles) compared with Erlotinib (circles).
  • Albohy, A. (2021).
  • PubMed. (n.d.). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies.
  • ResearchGate. (2026, February 8). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • Graphviz. (n.d.). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem.
  • ResearchGate. (n.d.).
  • Graphviz. (2024, September 28). DOT Language.
  • Creative Diagnostics. (n.d.).
  • PubMed. (2019, December 15). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors.
  • National Center for Biotechnology Information. (2016, April 15). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
  • BenchChem. (n.d.).
  • PubMed. (2011, October 1). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors.
  • Biorbyt. (n.d.).
  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2004, January 5). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1, VEGFR2, and VEGFR3.
  • Arabian Journal of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • PubMed. (2025, April 15). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities.
  • MDPI. (2019, September 20).
  • National Center for Biotechnology Information. (2010, October 11).
  • PubMed. (2010, November 11).
  • ResearchGate. (n.d.). IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib.

Sources

Solubility Profile of 2,6-dimethylthieno[3,2-d]pyrimidine Derivatives in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology and other therapeutic areas.[1][2][3] The 2,6-dimethyl substituted series, in particular, represents a foundational framework from which diverse analogues are developed. A critical, yet often overlooked, parameter in the early stages of drug discovery is the compound's solubility profile, especially in dimethyl sulfoxide (DMSO), the universal solvent for high-throughput screening (HTS) and compound storage.[4][5] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 2,6-dimethylthieno[3,2-d]pyrimidine derivatives in DMSO. We delve into the molecular factors that govern solubility, present validated experimental protocols for its determination, and offer field-proven insights into data interpretation and best practices for handling these compounds.

The Central Role of DMSO in Drug Discovery

Dimethyl sulfoxide (CH₃)₂SO is a powerful, polar aprotic solvent with an exceptional ability to dissolve a vast range of both hydrophobic and hydrophilic compounds.[6][7] This property has established it as the primary solvent for preparing concentrated stock solutions of test compounds for virtually all in vitro biological assays.[8]

Key Properties of DMSO as a Solvent:

  • High Solvating Power: Its capacity to disrupt hydrogen bonds and solvate diverse molecules makes it invaluable for solubilizing complex, drug-like candidates.[6]

  • Miscibility: DMSO is fully miscible with water and many organic solvents, allowing for seamless dilution into aqueous assay buffers.[7]

  • Low Volatility: A high boiling point (189 °C) prevents significant evaporation from stock solutions during handling and storage.[8]

However, the use of DMSO is not without its challenges. It is hygroscopic, readily absorbing atmospheric moisture, which can lead to compound precipitation over time.[9] Furthermore, while often considered inert, DMSO can affect protein conformation and interact with assay components, necessitating careful control of its final concentration in biological experiments, typically below 0.5%.[10]

Factors Governing the Solubility of 2,6-dimethylthieno[3,2-d]pyrimidine Derivatives

The solubility of a crystalline compound is a thermodynamic equilibrium between the solid state and the solution. This balance is governed by two primary forces: the crystal lattice energy (the strength of intermolecular interactions in the solid) and the solvation energy (the energy released upon interaction between the solute and solvent molecules).

For the 2,6-dimethylthieno[3,2-d]pyrimidine scaffold, several structural features are key determinants of its DMSO solubility:

  • The Heteroaromatic Core: The fused thieno[3,2-d]pyrimidine ring system is planar and aromatic. Studies have shown that aromatic six-membered heterocyclic compounds, particularly those with multiple heteroatoms, are often overrepresented among molecules with low DMSO solubility.[4][11] This is attributed to strong π-π stacking interactions in the crystal lattice, which require significant energy to overcome.

  • Methyl Group Substituents: The methyl groups at the 2 and 6 positions are relatively small and non-polar. While they contribute to the overall lipophilicity, their primary influence on solubility will be through their impact on the crystal packing of the molecule.

  • Peripheral Functional Groups: The ultimate solubility of a specific derivative will be heavily modulated by the nature of other substituents attached to the core.

    • Hydrogen Bond Donors/Acceptors: Introducing groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) can increase polarity and potentially improve interactions with the sulfoxide group of DMSO, enhancing solubility.

    • Lipophilic Moieties: Adding large, non-polar groups (e.g., phenyl, tert-butyl) will generally decrease solubility in polar solvents unless they significantly disrupt crystal packing.

  • Crystalline vs. Amorphous State: The solid-state form of the compound is critical. Amorphous materials lack a defined crystal lattice, requiring less energy for dissolution and thus appearing more soluble than their crystalline counterparts.[9] This is a common reason why freshly synthesized compounds, which may be amorphous, dissolve readily, only to precipitate later upon storage as they slowly crystallize.[9]

Experimental Determination of DMSO Solubility

In a drug discovery setting, solubility is typically assessed using a high-throughput kinetic method. This approach provides a rapid determination of solubility under conditions that mimic how compounds are prepared for biological screening.[12]

Kinetic Solubility Determination via Nephelometry

This protocol outlines a standard method for assessing the kinetic solubility of a compound in an aqueous buffer following its introduction from a concentrated DMSO stock. The principle relies on measuring the turbidity (light scattering) that results from compound precipitation when its concentration exceeds its solubility limit.[13]

Workflow for Kinetic Solubility Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in Anhydrous DMSO serial_dil 2. Serial Dilution in DMSO (in plate) stock->serial_dil add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) serial_dil->add_buffer Transfer to Assay Plate incubate 4. Incubate (e.g., 2h at RT) add_buffer->incubate read_plate 5. Read Turbidity (Nephelometer) incubate->read_plate plot 6. Plot Turbidity vs. Concentration read_plate->plot determine_sol 7. Determine Solubility (Precipitation Point) plot->determine_sol

Caption: Workflow for kinetic solubility determination.

Detailed Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of the 2,6-dimethylthieno[3,2-d]pyrimidine derivative to prepare a 10 mM stock solution in anhydrous DMSO.

    • Use a vortex mixer and gentle warming (37°C) if necessary to ensure complete dissolution.[14] Visually inspect for any remaining solid material.

  • Serial Dilution:

    • In a 96-well plate (the "DMSO plate"), perform a serial dilution of the 10 mM stock solution using DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Aqueous Buffer:

    • Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottomed 96-well assay plate.

    • Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a 100-fold dilution and a final DMSO concentration of 1%.

  • Equilibration:

    • Seal the assay plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for the precipitation of the compound to reach a pseudo-equilibrium state.[14]

  • Measurement:

    • Place the assay plate into a nephelometer or a plate reader capable of measuring turbidity at a suitable wavelength (e.g., 620 nm). Record the light scattering values for each well.

  • Data Analysis:

    • Plot the measured turbidity against the nominal concentration of the compound.

    • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is first observed compared to the baseline (wells with no precipitate).

The "Gold Standard": Thermodynamic Solubility via Shake-Flask Method

For lead optimization, a more rigorous determination of thermodynamic solubility is often required. The shake-flask method is the benchmark for this measurement.[13]

Brief Methodology:

  • An excess amount of the solid compound is added to a vial containing DMSO.

  • The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[14]

  • The resulting suspension is filtered or centrifuged to remove all undissolved solid.[14]

  • The concentration of the compound in the clear supernatant is then determined using a quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.[14]

While highly accurate, this method is low-throughput and requires a larger quantity of the compound, making it less suitable for initial screening campaigns.[13]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for direct comparison between different derivatives.

Table 1: Illustrative Solubility Data for Hypothetical 2,6-dimethylthieno[3,2-d]pyrimidine Derivatives

Derivative IDSubstitution (R) at Position 4Structure (Illustrative)Kinetic Solubility in PBS (pH 7.4, 1% DMSO)
EX-01-NH₂(Structure with Amine)> 200 µM
EX-02-OCH₃(Structure with Methoxy)85 µM
EX-03-Cl(Structure with Chloro)42 µM
EX-04-Phenyl(Structure with Phenyl)< 10 µM

Note: The data presented in this table are hypothetical and for illustrative purposes only, demonstrating how structure-solubility relationships can be tabulated.

Best Practices and Troubleshooting

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions. Water is a common cause of compound precipitation.[9]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and promote compound crystallization, leading to a decrease in the effective concentration.[9] It is best practice to aliquot stock solutions into single-use volumes.

  • Visual Inspection: Always visually inspect stock solutions for any signs of precipitation before use. If solids are observed, gentle warming and vortexing may redissolve the compound, but insolubility should be noted.

  • Understand the Limits: Kinetic solubility is an estimate and can vary with experimental conditions (e.g., incubation time, final DMSO concentration).[12] It is a valuable tool for ranking compounds but may not reflect true thermodynamic solubility.

Conclusion

The solubility of 2,6-dimethylthieno[3,2-d]pyrimidine derivatives in DMSO is a fundamental parameter that dictates their utility in drug discovery programs. While the core scaffold presents inherent challenges due to its aromatic and heterocyclic nature, solubility can be significantly modulated through chemical modification of peripheral functional groups. A systematic approach to determining kinetic solubility, as outlined in this guide, allows researchers to identify and prioritize compounds with physicochemical properties suitable for further development. By understanding the factors that govern solubility and employing robust experimental protocols, scientists can avoid costly downstream failures and accelerate the journey from hit to lead candidate.

References

Sources

Strategic Pharmacophore Profiling of Thienopyrimidine-4-amine Scaffolds: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The thienopyrimidine-4-amine scaffold represents a privileged structure in kinase drug discovery, serving as a bioisostere to the classical quinazoline core found in drugs like Gefitinib and Erlotinib. Its distinct advantage lies in the thiophene ring's electron density and geometry, which often affords improved solubility and distinct selectivity profiles against targets like EGFR, VEGFR-2, and PI3K.

This guide details a rigorous, non-templated workflow for generating high-confidence pharmacophore models for this specific derivative class. Unlike generic protocols, this approach emphasizes the specific tautomeric and protonation states of the 4-amine group—the critical "anchor" for hinge region binding.

Phase 1: Dataset Curation & Molecular Preparation

The integrity of a pharmacophore model is strictly limited by the quality of the input structures. For thienopyrimidine-4-amines, standard "wash" protocols often fail because they misinterpret the 4-amine/N3 tautomerism.

The Tautomerism Trap

In solution, thienopyrimidines can exist in multiple tautomeric forms. However, in the kinase ATP-binding pocket (the Hinge Region), the amino-pyrimidine form is the bioactive conformer.

  • N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge.[1]

  • 4-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl.

Protocol 1: Structure Standardization

  • Desalting: Remove all counter-ions (Cl-, Na+, TFA).

  • Tautomer Enforcement: Force the amino tautomer over the imino form. Standardize the aromaticity of the thiophene ring.

  • Protonation State (pH 7.4):

    • Critical Step: While the N1 nitrogen is basic, it must remain unprotonated in the model to serve as an HBA. If your software automatically protonates N1 (generating a cation), manually deprotonate it. The 4-amine should be neutral (

      
      ), not ammonium (
      
      
      
      ).
  • Energy Minimization: Apply the MMFF94x force field with a convergence criterion of 0.05 kcal/mol/Å to relieve steric clashes in the 6-aryl substituents.

Phase 2: Pharmacophore Generation Strategies

We employ a dual-pathway approach: Structure-Based (SBP) when crystal data is available, and Ligand-Based (LBP) for exploring novel chemical space.

Workflow Visualization

The following diagram outlines the logical flow from curation to validation.

PharmacophoreWorkflow cluster_gen Generation Strategy Input Dataset Curation (Thienopyrimidine-4-amines) Prep Prep: Force Amino Tautomer Neutral N1 State Input->Prep LBP Ligand-Based (Common Feature) Prep->LBP SBP Structure-Based (PDB Interaction Profiling) Prep->SBP Valid Validation (Decoy Set & GH Score) LBP->Valid SBP->Valid Screen Virtual Screening (ZINC/Enamine) Valid->Screen

Figure 1: High-level workflow for pharmacophore modeling of thienopyrimidine derivatives.

Structure-Based Protocol (SBP)

When a co-crystal structure exists (e.g., EGFR T790M complex), use the "Interaction Generation" method.

  • Define Binding Site: Select residues within 6Å of the ligand.

  • Feature Mapping:

    • HBA: Map to N1 of the pyrimidine ring (Interaction with Met793 in EGFR).

    • HBD: Map to the exocyclic 4-NH2.

    • Hydrophobic (Hyd): Map to the Thiophene ring and the 6-aryl substituent (occupying the hydrophobic pocket).

    • Exclusion Volumes: Generate spheres based on the receptor surface to prevent steric clashes in hits.

Ligand-Based Protocol (LBP)

Use this when targeting a mutant kinase with no solved structure.

  • Training Set Selection: Select 15-20 diverse thienopyrimidines with

    
    .
    
  • Conformational Search: Generate energetic conformers (max 255 per molecule) using the "Best" method (Poling algorithm).

  • Alignment: Align molecules based on the rigid thienopyrimidine core.

  • Feature Extraction: Identify features present in 100% of actives.

Phase 3: The Self-Validating System (Validation)

A pharmacophore model is a hypothesis, not a fact. It must be stress-tested using a "Decoy Set" to ensure it distinguishes actives from structurally similar inactives.

Validation Metrics

We utilize the Güner-Henry (GH) Score as the primary metric of trustworthiness.

Protocol 2: Decoy Set Construction

  • Actives (A): 50 known active thienopyrimidines (separate from training set).

  • Decoys (D): 2,500 molecules generated from the DUD-E database, matched for molecular weight and LogP but topologically dissimilar to the thienopyrimidine core.

  • Screening: Run the pharmacophore against this combined database (

    
    ).
    

Data Presentation: Validation Thresholds

MetricFormula / DefinitionAcceptable Threshold
Enrichment Factor (EF)


ROC AUC Area Under Receiver Operating Characteristic Curve

(Good)

(Excellent)
GH Score Goodness of Hit Score (balances yield and specificity)

  • 
    : Active Hits found
    
  • 
    : Total Hits found
    
  • 
    : Total Actives in database
    
Mechanism of Action Diagram

The following diagram illustrates the validated binding mode required for a successful hit.

BindingMode cluster_scaffold Thienopyrimidine Core Hinge_NH Hinge Backbone NH (e.g., Met793) N1 N1 (Acceptor) Hinge_NH->N1 H-Bond (2.8Å) Hinge_CO Hinge Backbone C=O (e.g., Gln791) Hydro_Pocket Hydrophobic Pocket (Gatekeeper) Thiophene Thiophene Ring N1->Thiophene NH2 4-NH2 (Donor) NH2->Hinge_CO H-Bond (2.9Å) Thiophene->NH2 R_Group 6-Aryl Substituent Thiophene->R_Group R_Group->Hydro_Pocket Van der Waals

Figure 2: The critical "Hinge Binder" motif. N1 and 4-NH2 form a bidentate hydrogen bond network essential for kinase inhibition.

Phase 4: Virtual Screening & QSAR Integration

Once validated (GH > 0.6), the model serves as a 3D search query.[2][3]

  • Database Screening: Screen commercial libraries (e.g., Enamine Kinase Hinge Binders).

  • QSAR Filter: Apply a 3D-QSAR filter (CoMFA) to refined hits. Thienopyrimidines often require specific steric bulk at the C-6 position to displace the "Gatekeeper" residue (e.g., T790M).

  • ADMET Profiling: Prioritize hits with TPSA < 140 Ų and LogP < 5 to ensure oral bioavailability.

References

  • Munchhof, M. J., et al. (2004).[4] "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity." Bioorganic & Medicinal Chemistry Letters.

  • Wood, E. R., et al. (2008). "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib)." Cancer Research.

  • Liu, Y. H., et al. (2017).[5] "Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors."[5] ACS Medicinal Chemistry Letters.

  • Güner, O. F., & Henry, D. R. (2003). "Metric for evaluating the quality of pharmacophore models." Journal of Chemical Information and Computer Sciences.
  • Zhang, Y. F., et al. (2021).[5] "Thieno[2,3-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors." Bioorganic & Medicinal Chemistry. [5]

Sources

Methodological & Application

Application Note: Protocol for Suzuki-Miyaura Coupling at the 7-Position of Thieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors, including Pictilisib (GDC-0941). While the C4-position is typically functionalized via SNAr to install solubility-enhancing groups (e.g., morpholine), the C7-position (located on the thiophene ring) represents a critical vector for optimizing potency and selectivity profiles.

This Application Note provides a validated protocol for Suzuki-Miyaura cross-coupling at the C7-position. Unlike standard phenyl couplings, this heteroaromatic system presents specific challenges:

  • Catalyst Poisoning: The thiophene sulfur can coordinate with Palladium, dampening catalytic turnover.

  • Competitive Reactivity: If a C4-chloride is present, it competes with the C7-bromide/iodide, though oxidative addition rates favor the C7-halide (I > Br > Cl).

  • Hydrolytic Instability: The electron-deficient nature of the pyrimidine ring can make the C4-position susceptible to hydrolysis under the basic aqueous conditions of Suzuki coupling.

Scope: This guide focuses on the Thieno[3,2-d]pyrimidine isomer, where C7 is a carbon atom available for substitution.[1] (Note: In the isomeric thieno[2,3-d]pyrimidine, position 7 is occupied by sulfur).

Structural Definition & Numbering

To ensure reproducibility, we must define the atom numbering explicitly, as literature can vary.

  • Scaffold: Thieno[3,2-d]pyrimidine.[2][3][4][5][6]

  • Target Site: C7 (The carbon on the thiophene ring, beta to the sulfur and alpha to the ring fusion).

G Figure 1: Numbering Scheme for Thieno[3,2-d]pyrimidine. Blue Node (C7) indicates the site of Suzuki Coupling. N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a S S C4a->S Fusion C7a C7a C4a->C7a C6 C6 S->C6 C7 C7 C6->C7 C7->C7a Target Site C7a->N1

Experimental Workflow: The "Displace-First" Strategy

While direct coupling on 4-chloro-7-bromo-thieno[3,2-d]pyrimidine is possible, it is operationally risky due to potential scrambling or hydrolysis of the C4-chloride. The recommended industry-standard workflow is C4-Displacement


 C7-Coupling .
Workflow Diagram

Workflow Figure 2: Recommended Synthetic Pathway for C7 Functionalization Start Start: 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Step1 Step 1: S_NAr Displacement (Install C4-amine/morpholine) Start->Step1 Amine, DIPEA, IPA, RT Intermediate Intermediate: 4-Substituted-7-bromo-thieno[3,2-d]pyrimidine Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base, Heat) Intermediate->Step2 Ar-B(OH)2, Pd cat. Product Final Product: 7-Aryl-thieno[3,2-d]pyrimidine Step2->Product

Detailed Protocol

Step 1: Preparation of the Coupling Precursor (SNAr)

Before coupling, stabilize the pyrimidine ring by displacing the C4-chloride.

  • Reagents: 7-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 equiv), Morpholine (or desired amine, 1.2 equiv), DIPEA (1.5 equiv).

  • Solvent: Isopropyl alcohol (IPA) or DCM.

  • Procedure: Stir at room temperature for 2–4 hours. The product usually precipitates. Filter, wash with water/pentane, and dry.

    • Why: This prevents C4-OH formation during the basic Suzuki step.

Step 2: C7 Suzuki-Miyaura Coupling

This protocol uses Pd(dppf)Cl2, a robust catalyst that resists sulfur poisoning better than Pd(PPh3)4.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Substrate Electrophile1.04-substituted-7-bromothieno[3,2-d]pyrimidine
Boronic Acid Nucleophile1.2 – 1.5Excess required due to protodeboronation
Pd(dppf)Cl2·DCM Catalyst0.05 (5 mol%)Robust against S-poisoning; easy handling
Na2CO3 (2M aq) Base3.0Standard activation; K3PO4 is an alternative
DME or 1,4-Dioxane Solvent[0.1 M]High boiling point ethers are preferred
Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask, combine the Substrate (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Inert Atmosphere (Critical): Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

    • Scientific Insight: Thienopyrimidines are electron-deficient. Oxygen promotes homocoupling of the boronic acid and accelerates catalyst decomposition (Pd black formation).

  • Solvent Addition: Add degassed 1,4-Dioxane (or DME) and 2M Na2CO3 (aq) via syringe.

    • Ratio: Typically 3:1 or 4:1 Organic:Aqueous.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: 110°C for 30–60 minutes (Preferred for difficult substrates).

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+) and appearance of product (M+Ar-Br).

    • Watch out for: De-halogenation byproduct (M-Br+H). If observed, lower temperature or switch to Pd(PPh3)4.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. Thienopyrimidines are often UV-active. A gradient of 0–5% MeOH in DCM is usually effective.

Troubleshooting & Optimization

If the standard protocol fails, consult this decision matrix.

Optimization Figure 3: Troubleshooting Matrix for C7 Coupling Problem Issue Detected via LCMS Issue1 No Conversion / SM Recovery Problem->Issue1 Issue2 Protodeboronation of Boronic Acid Problem->Issue2 Issue3 De-bromination (Reduction) Problem->Issue3 Sol1 Switch Catalyst: XPhos Pd G2 or Pd2(dba)3 + XPhos Issue1->Sol1 Sol2 Switch Base/Solvent: Use CsF in anhydrous Dioxane Issue2->Sol2 Sol3 Lower Temp (80°C) or Change Solvent to Toluene/EtOH Issue3->Sol3

Key Mechanistic Insights
  • Steric Hindrance: The C7 position is flanked by the C6-H and the bulky pyrimidine fusion. If using ortho-substituted boronic acids, the reaction rate will drop significantly. In these cases, XPhos or SPhos ligands are required to facilitate the transmetallation step.

  • Electronic Effects: The thienopyrimidine core is electron-withdrawing. This makes the C7-Pd-Br intermediate relatively stable, but reductive elimination can be slow if the incoming aryl group is also electron-poor.

References

  • Structure & Numbering Verification

    • PubChem Compound Summary for 7-Bromothieno[3,2-d]pyrimidine.
    • [Link][4]

  • Synthesis of GDC-0941 (Pictilisib)

    • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry.
    • [Link]

  • General Suzuki Coupling on Thienopyrimidines

    • H. S. Lee et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
    • [Link]

  • Catalyst Selection for Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
    • [Link]

Sources

Buchwald-Hartwig amination conditions for 7-bromo-thienopyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimization and execution of Buchwald-Hartwig amination on 7-bromo-thienopyrimidine intermediates. It addresses the specific challenges of this scaffold, including regioselectivity (vs. C4-chlorides), catalyst deactivation by the thiophene sulfur, and electronic deactivation.

Executive Summary & Strategic Context

Thieno[3,2-d]pyrimidines are privileged scaffolds in kinase inhibitor discovery (e.g., GDC-0941 analogs), acting as bioisosteres to quinazolines.[1] While the C4-position is highly electrophilic and reactive via


, the C7-position (thiophene ring)  is electron-rich and requires transition-metal catalysis for functionalization.[1]

Key Challenges addressed in this guide:

  • Regioselectivity: If the starting material is 7-bromo-4-chloro-thienopyrimidine, the C4-chloro must be substituted first (or protected) as it will react preferentially with amines under basic conditions, even without Pd.[1]

  • Catalyst Poisoning: The thiophene sulfur can coordinate to Pd, potentially arresting the catalytic cycle.[2] High-activity ligands and specific Pd/Ligand ratios are required to outcompete this interaction.[1]

  • Electronic Deactivation: The electron-rich nature of the thiophene ring makes oxidative addition of the C7-bromide slower than in typical aryl bromides.

Chemical Logic & Reaction Design

The Electrophile: 7-Bromo-thieno[3,2-d]pyrimidine

Unlike the C4 position, which reacts via addition-elimination, the C7 position requires a robust Pd(0)/Pd(II) cycle.[1]

  • Substrate Scope: This protocol is optimized for substrates where C4 is already substituted (e.g., with a morpholine, amine, or alkyl group).

  • Leaving Group: Bromide is preferred over chloride at C7 due to facile oxidative addition.[1]

Ligand Selection Strategy

Ligand choice is the single most critical variable.

  • Xantphos: The "Workhorse." Its wide bite angle (111°) facilitates reductive elimination and makes the catalyst robust against sulfur poisoning. Best for primary amines and anilines.[1]

  • BrettPhos / tBuBrettPhos: Essential for challenging substrates (bulky amines, weak nucleophiles).[1]

  • RuPhos: Superior for secondary amines and preventing

    
    -hydride elimination / dehalogenation side reactions.[1]
    
Base & Solvent Effects
  • Base:

    
     is the standard for functional group tolerance.[1] 
    
    
    
    provides faster rates but may cause ester hydrolysis or side reactions with electrophilic functional groups.[1]
  • Solvent: 1,4-Dioxane (anhydrous) is preferred for its high boiling point and ability to solubilize the catalyst system.[1]

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the decision logic and workflow for synthesizing 4,7-diamino-thienopyrimidines.

BuchwaldWorkflow Start Starting Material: 7-Bromo-4-chloro-thieno[3,2-d]pyrimidine Step1 Step 1: C4 Functionalization (SnAr Reaction) Start->Step1  Amine A, mild base   Intermed Intermediate: 7-Bromo-4-substituted-thienopyrimidine Step1->Intermed Decision Select Amine for C7 Coupling Intermed->Decision CondA Primary Amines / Anilines Ligand: Xantphos Base: Cs2CO3 Decision->CondA  Type 1   CondB Secondary / Bulky Amines Ligand: RuPhos or BrettPhos Base: NaOtBu Decision->CondB  Type 2   Rxn Reaction: 100-110°C, 12-24h Solvent: 1,4-Dioxane CondA->Rxn CondB->Rxn Workup Workup: Filter (Celite), Scavenge Pd Rxn->Workup Final Final Product: 4,7-Disubstituted Thienopyrimidine Workup->Final

Caption: Sequential functionalization strategy ensuring regioselectivity. C4 is installed via SnAr before C7 Buchwald coupling.[1]

Detailed Protocol

Standard Operating Procedure (SOP) for C7 Amination

Scope: Coupling of 7-bromo-4-morpholinothieno[3,2-d]pyrimidine with anilines or primary alkyl amines.

Materials:
  • Substrate: 7-Bromo-4-substituted-thienopyrimidine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1][3]

  • Catalyst Source:

    
     (5 mol% Pd) or 
    
    
    
  • Ligand: Xantphos (10 mol%) [Alternative: BrettPhos for difficult substrates][1]

  • Base:

    
     (2.0 – 3.0 equiv) [Dried at 120°C under vacuum prior to use]
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure:
  • Preparation:

    • Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar.[1]

    • Critical: Ensure

      
       is finely ground and anhydrous.[1] Moisture kills this reaction.[1]
      
  • Charging:

    • Add the 7-bromo-thienopyrimidine substrate (1.0 eq),

      
       (0.025 eq), Xantphos (0.05 eq), and 
      
      
      
      (2.0 eq) to the vial.[1]
    • Note: If using a liquid amine, do not add yet. If solid amine, add now.

  • Degassing (Essential):

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon/Nitrogen (

      
      ).[1]
      
    • Add anhydrous 1,4-Dioxane via syringe.[1]

    • Add liquid amine (1.2 eq) via syringe.[1]

    • Sparge the solution with Argon for 5-10 minutes.[1]

  • Reaction:

    • Place in a pre-heated block/oil bath at 100°C .

    • Stir vigorously (800+ rpm). The insolubility of the carbonate base requires high agitation for effective transmetallation.

    • Monitor by LC-MS at 4h and 16h. Look for the disappearance of the bromide (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc.[1][3]

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate in vacuo.[1]

  • Purification:

    • Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

    • Tip: Thienopyrimidines can be fluorescent; use UV monitoring carefully.[1]

Optimization Matrix & Troubleshooting

If the standard protocol fails, consult this matrix.

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative addition failure or Catalyst poisoning.[1]1. Switch to BrettPhos Pd G3 or RuPhos Pd G3 precatalysts.2.[1] Increase Temp to 120°C.3. Switch solvent to t-Amyl Alcohol .[1]
Dehalogenation (H-product)

-hydride elimination or solvent participation.[1]
1. Switch ligand to RuPhos (bulky ligands prevent

-elimination).2. Ensure solvent is strictly anhydrous.3.[1] Avoid primary alcohol solvents.[1]
Low Conversion (<50%) Catalyst death (Sulfur poisoning).[1]1. Increase catalyst loading to 10 mol%.2. Add 10 mol% extra ligand relative to Pd.3. Re-purify starting material (remove sulfur impurities).[1]
Regio-isomers (if C4-Cl present) C4 substitution occurred.[1]Mandatory: Perform SnAr at C4 before attempting Buchwald at C7. C4-Cl is too reactive.[1]

References

  • Thienopyrimidine Library Synthesis

    • Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
    • Source: ACS Combinatorial Science (2007).[1]

    • URL: [Link][1]

    • Relevance: Establishes the strategy of C4-amination followed by C7-coupling (Suzuki/Buchwald).
  • Buchwald-Hartwig General Conditions

    • Buchwald-Hartwig Amination - Chemistry LibreTexts.[1]

    • Source: Chemistry LibreTexts.[1]

    • URL: [Link][1][3][4][5][6]

    • Relevance: Mechanistic details on ligand selection for electron-rich heteroaryls.
  • Thienopyrimidine Antimalarial Analogs (Pd-Catalysis)

    • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series.
    • Source: RSC Advances / NIH (2022).[1]

    • URL: [Link][1]

    • Relevance: Specific examples of optimizing Pd-couplings on the thienopyrimidine ring, highlighting ligand sensitivity.
  • GDC-0941 (Pictilisib)

    • Discovery of GDC-0941.
    • Source: ACS Medicinal Chemistry Letters.[1]

    • URL: [Link][1]

    • Relevance: Demonstrates the biological utility of the thieno[3,2-d]pyrimidine scaffold.[7]

Sources

Troubleshooting & Optimization

Technical Guide: Improving Solubility of 7-Bromo-Thienopyrimidine Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

7-bromo-thienopyrimidine intermediates (both thieno[2,3-d] and thieno[3,2-d] isomers) are critical scaffolds in kinase inhibitor development. However, they frequently exhibit "brick dust" properties—high melting points and extremely poor solubility in common organic solvents (DCM, THF, EtOAc).

The Root Cause:

  • Planar Rigidity: The fused bicyclic heteroaromatic system encourages strong

    
     stacking interactions.
    
  • Dipole Alignment: The electron-withdrawing pyrimidine ring and the sulfur atom create strong intermolecular dipole interactions that resist solvation.

This guide provides field-proven strategies to overcome these solubility barriers during synthesis, reaction monitoring, and purification.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with 7-bromo-thienopyrimidine stalls at 20-30% conversion. The reaction mixture remains a slurry.

Diagnosis: The reaction is likely surface-area limited. The catalyst cannot penetrate the solid lattice of the starting material, and the product (often even less soluble) precipitates on the surface of the reactant, stopping the reaction.

Corrective Action:

  • Switch Solvent System: Move from THF or Toluene to 1,4-Dioxane/Water (4:1) or DMF/Water (9:1) .

    • Why: Water is critical.[1] It dissolves the inorganic base (creating a homogenous basic phase) and helps solubilize the boronic acid. DMF/Dioxane have higher boiling points, allowing you to operate at 100–110°C, which thermally disrupts the

      
      -stacking.
      
  • Decrease Concentration: Dilute the reaction from the standard 0.5 M to 0.05 M or 0.1 M . High dilution prevents product aggregation/coprecipitation.

  • Catalyst Choice: Use highly active, bulky phosphine ligands (e.g., XPhos Pd G2 or Pd(dppf)Cl₂ ) that are robust at high temperatures.

Q2: I cannot perform Lithium-Halogen exchange on the 7-bromo position because the starting material won't dissolve in dry THF at -78°C.

Diagnosis: Standard lithiation temperatures (-78°C) exacerbate insolubility. Aggregates form that are unreactive to n-BuLi.

Corrective Action:

  • Use "Turbo Grignard" Conditions: Instead of n-BuLi, use iPrMgCl·LiCl .

    • Mechanism:[2][3] The LiCl breaks up the polymeric aggregates of the organometallic species and the starting material, increasing solubility significantly.

  • Raise Temperature: 7-bromo-thienopyrimidines are often stable enough to be lithiated at -20°C or even 0°C due to the stabilizing effect of the electron-deficient pyrimidine ring. This temperature increase can dramatically improve solubility.

Q3: During workup, my product crashes out as a sticky gum or fine powder that clogs filters.

Diagnosis: Rapid precipitation traps impurities.

Corrective Action:

  • The "Reverse Quench": Do not pour the reaction mixture into water. Instead, pour water slowly into the hot reaction mixture (if using DMF/Dioxane) with vigorous stirring. This promotes the growth of larger, filterable crystals rather than amorphous gums.

  • Trituration over Chromatography: If the product is insoluble in DCM/MeOH, column chromatography is futile.

    • Protocol: Suspend the crude solid in hot ethanol or acetonitrile. Sonicate for 15 minutes, cool to room temperature, and filter. The impurities (often phosphine oxides or unreacted starting materials) remain in solution or are washed away.

Technical Deep Dive: Solvent Selection & Protocols

Optimized Solvent Systems for 7-Bromo-Thienopyrimidines

The following table categorizes solvents based on their efficacy for this specific scaffold.

Solvent SystemSuitabilityApplicationTechnical Note
DMF / DMAc HighCross-Couplings (Suzuki, Stille)High boiling point (153°C+) allows thermal disruption of crystal lattice. Difficult to remove.
1,4-Dioxane / H₂O HighSuzuki CouplingThe "Gold Standard". The biphasic nature (at rt) becomes homogenous at >80°C.
THF LowLithiation / GrignardPoor solubility at low temp. Requires LiCl additive to function effectively.
DCM / Chloroform Very LowWorkup / ColumnsAvoid. Compounds often crash out on the column.
DMSO MediumSNAr ReactionsExcellent solubility but difficult workup. Use only if DMF fails.
Protocol: High-Temperature Suzuki Coupling for Insoluble Substrates

Use this protocol when standard conditions yield <50% conversion.

Reagents:

  • 7-Bromo-thienopyrimidine (1.0 equiv)[4]

  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge solids into the flask. Add 1,4-Dioxane and Water.[1][5][6] Sparge with Argon/Nitrogen for 15 minutes. Oxygen is a major killer of high-temp reactions.

  • Thermal Activation: Heat the mixture to 100°C .

    • Checkpoint: Observe the mixture.[1][7] It should turn from a slurry to a dark, homogenous solution (or a fine dispersion) at this temperature. If it remains a thick paste, add more solvent.

  • Reaction: Stir at 100°C for 2–4 hours. Monitor by LCMS (take a 10 µL aliquot and dissolve in DMSO).

  • Workup (Precipitation):

    • Cool to 50°C.

    • Slowly add water (2x reaction volume) to the stirring mixture.

    • Cool to 0°C in an ice bath for 30 minutes.

    • Filter the precipitate. Wash with water (to remove inorganic salts) and cold diethyl ether (to remove organic impurities).

Visualization: Decision Pathways

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on reaction type and observed solubility.

SolventSelection Start Reaction Type? CrossCoupling Cross-Coupling (Suzuki/Stille) Start->CrossCoupling Lithiation Lithiation / Exchange Start->Lithiation SNAr Nucleophilic Sub. (SNAr) Start->SNAr TempCheck Can you heat >80°C? CrossCoupling->TempCheck SolubleTHF Soluble in THF at -78°C? Lithiation->SolubleTHF PolarSolvent Use DMSO or NMP High Dielectric Constant SNAr->PolarSolvent DioxaneWater Use 1,4-Dioxane/H2O (4:1) Temp: 100°C TempCheck->DioxaneWater Yes (Preferred) DMF Use DMF or DMAc Temp: 110-130°C TempCheck->DMF If extremely insoluble StandardLi Standard n-BuLi THF, -78°C SolubleTHF->StandardLi Yes Turbo Use TurboGrignard (iPrMgCl·LiCl) THF, -20°C to 0°C SolubleTHF->Turbo No (Common)

Figure 2: Workflow for Handling Insoluble Intermediates

Caption: Step-by-step processing guide to maximize yield and purity when avoiding column chromatography.

WorkupWorkflow Reaction Reaction Complete (Hot Solution) Cooling Cool to 50°C Reaction->Cooling Precipitation Slow Addition of H2O (Anti-solvent) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash Cake: 1. H2O (Salts) 2. Cold Ether (Organics) Filtration->Wash Trituration Triturate in Hot EtOH/MeCN (Remove trapped impurities) Wash->Trituration FinalProduct Pure Solid Product Trituration->FinalProduct

References

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Solvent Selection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Suzuki Coupling Reaction Conditions and Catalysts. Retrieved from [Link]

  • MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing C-H Activation of Thieno[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the yield of C-H activation reactions involving thieno[3,2-d]pyrimidin-4-amine derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methodologies to your specific research needs.

I. Frequently Asked Questions (FAQs)

Q1: My C-H activation reaction is showing low to no conversion. What are the first things I should check?

A1: Low or no conversion is a common hurdle. A systematic troubleshooting approach is key.[1] Before making drastic changes, verify the fundamentals:

  • Integrity of Starting Materials and Reagents:

    • Purity: Ensure the thieno[3,2-d]pyrimidin-4-amine substrate, catalyst, ligand, and any additives are of high purity. Impurities can poison the catalyst or lead to side reactions.[1] Use techniques like Thin-Layer Chromatography (TLC) to check for impurities in your starting material.[1]

    • Air and Moisture Sensitivity: Many palladium and rhodium catalysts, as well as phosphine-based ligands, are sensitive to air and moisture.[1] Ensure all reagents are properly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous and degassed solvents.[1]

  • Catalyst Activity and Integrity:

    • Catalyst Degradation: Palladium catalysts can degrade over time, especially with improper storage.[1] If in doubt, use a fresh batch or a recently purchased, well-stored catalyst.[1]

    • Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions.[1] It is often necessary to screen a range of catalyst loadings to find the optimal concentration for your specific substrate and coupling partner.[1]

Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of the C-H activation on the thiophene ring?

A2: Controlling regioselectivity on the thieno[3,2-d]pyrimidine scaffold is a significant challenge due to multiple potentially reactive C-H bonds.[2] The substitution pattern on the thiophene ring (C2 vs. C3) is highly dependent on the reaction conditions.

  • Directing Group Influence: The amine group at the 4-position of the pyrimidine ring can act as a directing group, influencing the position of C-H activation. The nature of this amine substituent can play a role.

  • Catalyst and Ligand Choice:

    • Palladium catalysts are commonly used for direct C-H arylation of thienopyrimidines.[2] The choice of ligand is crucial for controlling regioselectivity. For instance, in some systems, bulky phosphine ligands can favor activation at a less sterically hindered position.

    • Rhodium catalysts are also effective for C-H activation and can exhibit different regioselectivity compared to palladium.[3][4][5]

  • Reaction Additives: The presence of certain additives can influence the active catalytic species and, consequently, the regioselectivity. For example, silver salts are sometimes used as oxidants or halide scavengers and can affect the catalytic cycle.[6][7]

A study on the direct C-H arylation of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine demonstrated that regioselectivity between the C2 and C3 positions of the thiophene ring could be controlled by carefully optimizing the palladium catalyst, ligand, base, and solvent.[2]

Q3: My reaction stalls after a certain period. What could be causing catalyst deactivation, and how can I mitigate it?

A3: Catalyst deactivation is a common cause of stalled reactions.[1] Several factors can contribute to this:

  • Formation of Off-Cycle Species: The catalyst can be trapped in an inactive state. This can be due to the formation of stable complexes with impurities, the solvent, or even the product itself.

  • Reductive Elimination of Unstable Species: The formation of unstable palladium(0) species that aggregate into inactive palladium black is a frequent issue. The choice of ligand can help stabilize the active catalytic species and prevent this.

  • Oxidative Damage: Some reaction conditions can lead to the oxidation of the catalyst to an inactive state.

Mitigation Strategies:

  • Ligand Selection: Employing robust ligands that can stabilize the active metal center throughout the catalytic cycle is crucial. N-heterocyclic carbenes (NHCs) are known to form highly stable complexes with palladium and can be effective in preventing catalyst decomposition.[8]

  • Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can maintain a low concentration of potentially deactivating species.

  • Use of Additives: Certain additives can regenerate the active catalyst or prevent the formation of inactive species. For example, oxidants are often required in Pd(II)/Pd(0) catalytic cycles to regenerate the active Pd(II) species.[9]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the C-H activation of thieno[3,2-d]pyrimidin-4-amine derivatives.

Scenario 1: Low Yield
Potential Cause Troubleshooting Step Rationale
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., 80°C, 100°C, 120°C).C-H activation is often the rate-determining step and is highly temperature-dependent.
Incorrect Base Screen different bases (e.g., K₂CO₃, KOAc, Cs₂CO₃).The base plays a crucial role in the concerted metalation-deprotonation (CMD) step. Its strength and solubility can significantly impact the reaction rate.[7]
Inappropriate Solvent Test a variety of solvents (e.g., toluene, dioxane, DMF, DMSO).The solvent can influence the solubility of reagents and the stability of the catalytic species.
Poor Ligand Choice Screen a library of ligands (e.g., phosphines, N-heterocyclic carbenes).The ligand modulates the steric and electronic properties of the metal center, affecting both activity and selectivity.[10]
Product Inhibition Consider a continuous flow setup or in-situ product removal if feasible.High concentrations of the product can sometimes inhibit the catalyst.
Work-up and Isolation Losses Check the aqueous layer for product solubility. Ensure complete extraction.[11]The product may have some water solubility, leading to losses during the work-up.[11]
Scenario 2: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Homocoupling of the Coupling Partner Lower the reaction temperature. Reduce the amount of the coupling partner.High temperatures and excess coupling partner can favor homocoupling.
Decomposition of Starting Material Lower the reaction temperature. Reduce the reaction time.Thieno[3,2-d]pyrimidine derivatives can be sensitive to high temperatures over extended periods.
Reaction with Solvent Choose a more inert solvent.Some solvents can participate in the reaction, leading to undesired byproducts.
Oxidative Damage to the Substrate Ensure a strictly inert atmosphere. Use degassed solvents.Oxygen can lead to oxidative side reactions.
Visualizing the Troubleshooting Process

Troubleshooting_Flowchart cluster_optimization Optimization Parameters start Low Yield or Side Products check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents optimize_conditions Systematically Optimize Reaction Parameters check_reagents->optimize_conditions If Reagents are Pure catalyst_system Evaluate Catalyst and Ligand optimize_conditions->catalyst_system If Still Unoptimized temp Temperature optimize_conditions->temp base Base optimize_conditions->base solvent Solvent optimize_conditions->solvent workup Analyze Work-up Procedure catalyst_system->workup If Side Products Persist solution Improved Yield and Purity workup->solution After Optimization Palladium_Catalytic_Cycle PdII Pd(II)L_n Palladacycle Cyclopalladated Intermediate PdII->Palladacycle C-H Activation (CMD) Oxidative_Addition Pd(II) Intermediate Palladacycle->Oxidative_Addition Oxidative Addition Reductive_Elimination Product Release Oxidative_Addition->Reductive_Elimination Reductive Elimination Pd0 Pd(0)L_n Reductive_Elimination->Pd0 Product Arylated Product Reductive_Elimination->Product Pd0->PdII Oxidation Substrate Substrate Substrate->Palladacycle Base Base Base->Palladacycle Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Oxidant Oxidant Oxidant->PdII

Sources

Troubleshooting debromination side reactions in thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TP-BR-404 Subject: Troubleshooting Debromination & Halogen Scrambling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Support Center

You have reached the Tier-3 Technical Support Hub for Heterocyclic Chemistry. Based on your query, you are experiencing debromination (hydrodehalogenation) or halogen scrambling during the functionalization of thienopyrimidine scaffolds.

These fused bicyclic systems are privileged structures in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors), but they are notoriously sensitive. The electron-deficient pyrimidine ring makes carbon-halogen bonds labile, while the thiophene ring is prone to "halogen dance" rearrangements under basic conditions.

Below is your customized troubleshooting dossier.

Module 1: Diagnostic & Triage

"Why am I seeing an M-79/81 + 1 peak?"

Before optimizing, confirm the mechanism. Debromination manifests as the replacement of a Bromine atom (


) with a Hydrogen atom (

).
Observation (LCMS/NMR)DiagnosisLikely Culprit
Mass Shift:

(loss of Br, gain of H)
Hydrodehalogenation Pd-Hydride species formed via

-hydride elimination from solvent or ligands.
Mass Shift: No change, but NMR shows regioisomerHalogen Dance Lithiation temperature too high; thermodynamic equilibration of the anion.
Mass Shift:

Nucleophilic Attack Solvent (e.g., MeOH) attacking C-4 position via

.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Issue: During Suzuki-Miyaura or Buchwald-Hartwig coupling, the catalytic cycle is diverted. Instead of transmetallation, the Pd(II) intermediate undergoes


-hydride elimination  (usually from an alkoxide or alkylamine ligand), forming a reactive Pd-H species that reductively eliminates to form the debrominated arene.
The Mechanism of Failure

The diagram below illustrates how your reaction diverts from the productive cycle (Green) to the destructive debromination cycle (Red).

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Productive Path) OxAdd->TransMet R-B(OH)2 / Base Alkoxide Alkoxide/Amine Coordination (From Solvent/Base) OxAdd->Alkoxide Alcohol Solvent or 2° Amine Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 BetaElim β-Hydride Elimination Alkoxide->BetaElim Heat PdH Pd-H Species (L-Pd-H-Ar) BetaElim->PdH Forms Pd-H PdH->Pd0 Regenerates Cat. Debro Debrominated Side Product (Ar-H) PdH->Debro Reductive Elim.

Caption: The "Hydride Hijack": How alcohol solvents or susceptible ligands introduce hydride sources, leading to Ar-H formation.

Protocol 1: The "Anhydrous Rescue" (Suzuki Coupling)

Use this when standard aqueous/alcohol conditions fail.

Rationale: Removing protic solvents eliminates the primary source of hydride. Switching to bulky, electron-rich ligands accelerates the productive reductive elimination step, outcompeting the side reaction.

  • Solvent Switch: Replace

    
     or 
    
    
    
    with Anhydrous 1,4-Dioxane or Toluene .
  • Base Switch: Replace

    
     or 
    
    
    
    with anhydrous
    
    
    (finely ground) or
    
    
    .
  • Catalyst System:

    • Avoid:

      
       (High debromination risk).
      
    • Recommended:

      
       + XPhos  or Pd-RuPhos G4 .
      
    • Why? Buchwald ligands (Dialkylbiaryl phosphines) create a steric pocket that favors coupling over

      
      -elimination.
      

Step-by-Step:

  • Charge reaction vial with Thienopyrimidine-Br (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Add XPhos (0.04 equiv) and

    
      (0.02 equiv).
    
  • Seal and purge with

    
     for 5 minutes (Oxygen promotes homocoupling and catalyst death).
    
  • Add anhydrous 1,4-Dioxane (0.1 M concentration) via syringe.

  • Heat to 90°C. Note: Do not overheat. If reaction is slow, add 1 drop of water (degassed) to activate the boronic acid, but keep the system predominantly organic.

Module 3: Lithiation & The "Halogen Dance"

The Issue: When lithiating bromothienopyrimidines (e.g., for formylation or carboxylation), the Lithium-Halogen exchange is reversible. The lithiated species can deprotonate a more acidic position on the ring, causing the bromine to "migrate" to the thermodynamically most stable position (usually


 to the Sulfur).
The Logic of Migration
  • Kinetic Control: Metal-Halogen exchange is fast (occurs at C-Br).

  • Thermodynamic Control: The anion prefers to sit at the most acidic proton (often C-2 of the thiophene ring).

  • Result: The bromine moves to where the anion was, and the lithium moves to where the bromine was.

Protocol 2: Cryogenic Trapping (The "Flash" Method)

Use this to lock the halogen in place.

Rationale: The rate of Halogen Dance is temperature-dependent. By operating at -78°C and ensuring the electrophile is present immediately, you trap the kinetic intermediate before it can rearrange.

Step-by-Step:

  • Dryness is Critical: Flame-dry all glassware. Use THF distilled over Na/Benzophenone.

  • Dissolve: Dissolve substrate (1.0 equiv) in THF (0.05 M) and cool to -78°C (Dry ice/Acetone).

  • Exchange: Add

    
    -BuLi  (1.05 equiv) dropwise down the side of the flask over 5 minutes.
    
    • Crucial: Do NOT let the temperature rise above -70°C.

  • The Wait (Optimization Variable): Stir for exactly 2 minutes .

    • Why? Too short = incomplete exchange. Too long = Halogen Dance begins.

  • The Trap: Add the electrophile (e.g., DMF,

    
    , 
    
    
    
    ) rapidly (excess, 3-5 equiv).
  • Quench: Allow to warm to RT only after quenching with

    
    .
    

Troubleshooting Table: Lithiation

Symptom Adjustment
Starting Material Recovered Exchange time too short OR wet solvent (protonation).
Regioisomer Formed (Dance) Exchange time too long OR temp > -78°C.

| Debromination (Ar-H) | Moisture ingress (protonation of Li-species) before electrophile addition. |

Module 4: Ligand Selection Matrix

Use this decision tree to select the correct catalyst system for your specific thienopyrimidine challenge.

LigandSelector Start Start: Thienopyrimidine Coupling Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald Suz_Prob Problem: Debromination? Suzuki->Suz_Prob Buch_Prob Problem: Reductive Amination? Buchwald->Buch_Prob Sol_XPhos Use XPhos or SPhos (High Steric Bulk) Suz_Prob->Sol_XPhos Yes Sol_Base Switch Base to Cs2CO3 or K3PO4 Suz_Prob->Sol_Base Yes (Secondary Check) Sol_Brett Use BrettPhos or RuPhos (Prevents β-elimination) Buch_Prob->Sol_Brett Yes

Caption: Strategic Ligand Selection for minimizing side reactions.

References & Further Reading
  • Mechanistic Insight on Debromination:

    • Bissember, A. C., Levina, A., & Fu, G. C. (2012).[1] A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Link

    • Note: Establishes the

      
      -hydride elimination pathway as the primary mechanism for hydrodehalogenation.
      
  • Halogen Dance Phenomenon:

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

    • Note: Comprehensive review on the thermodynamics of halogen migration on thiophene/heterocyclic rings.

  • Optimization of Buchwald-Hartwig on Heterocycles:

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

    • Note: Details why ligands like BrettPhos are essential for preventing side reactions in electron-deficient heterocycles.

  • Thienopyrimidine Synthesis Guidelines:

    • BenchChem Technical Guides. Optimization of Buchwald-Hartwig amination conditions. Link

    • Note: General process chemistry guidelines for handling sensitive amine couplings.

Disclaimer: All protocols involve hazardous chemicals. Ensure standard PPE (lab coat, gloves, goggles) and fume hood usage. Pyrophoric reagents (n-BuLi) require special training.

Sources

Technical Support Center: Recrystallization of 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine and related heterocyclic compounds. Recrystallization is a powerful purification technique, but its success is critically dependent on the appropriate choice of solvent and a robust methodology. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting an effective recrystallization solvent for 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine?

An ideal recrystallization solvent leverages differences in solubility to separate the target compound from impurities. For 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, a moderately polar heterocyclic amine, the key criteria for a solvent are:

  • Solubility Gradient: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][2] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[1]

  • Chemical Inertness: The solvent must not react with the thienopyrimidine scaffold or its amine functionality.[1]

  • Boiling Point Considerations: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out"—separating as a liquid instead of a solid.[1][3] A relatively low boiling point (60-100 °C) also simplifies the final drying process.[1][4]

  • Safety and Practicality: Whenever possible, choose solvents that are less toxic, less flammable, and inexpensive.[1]

Q2: Based on its structure, what specific solvents are promising candidates for recrystallizing 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine?

The structure contains a polar amine group capable of hydrogen bonding and a fused aromatic thienopyrimidine system. This suggests that polar protic and aprotic solvents are excellent starting points. The principle of "like dissolves like" is a useful guide.[4] Several literature precedents for purifying substituted thienopyrimidines report the successful use of solvents like ethanol and acetonitrile (ACN).[5][6][7]

Below is a table of potential solvents to screen, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexKey Characteristics & Rationale
Water 10010.2High polarity. May be suitable if the compound has sufficient hydrogen bonding capability, but often organic molecules are poorly soluble even when hot.[4][8]
Methanol 655.1Good for relatively polar compounds and is easily removed due to its low boiling point.[3][4]
Ethanol (95% or Absolute) 784.3An excellent and very common general-purpose solvent for moderately polar compounds.[4][8] Often a first choice for screening.
Acetonitrile (ACN) 825.8A polar aprotic solvent. Literature shows its use for recrystallizing substituted thienopyrimidines.[5] Good for compounds with aromatic rings.[9]
Acetone 565.1A general-purpose solvent for relatively polar compounds, but its very low boiling point can make it difficult to work with due to rapid evaporation.[3][4]
Ethyl Acetate (EtOAc) 774.4Good for compounds of intermediate polarity.[4]
Toluene 1112.4A nonpolar aromatic solvent. Good for recrystallizing other aromatic compounds, but its high boiling point can be a disadvantage.[3][4]
Q3: How should I approach developing a mixed-solvent system if no single solvent works perfectly?

A mixed-solvent system is ideal when your compound is too soluble in one solvent and poorly soluble in another. You need a pair of miscible solvents with different polarities.

The general procedure is to dissolve the compound in a minimum amount of the "good" (high-solubility) solvent at its boiling point. Then, the "bad" (low-solubility) solvent is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly.

Common Mixed-Solvent Pairs:

  • Ethanol / Water

  • Acetone / Hexane[8]

  • Ethyl Acetate / Hexane[8]

  • Toluene / Hexane

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for efficiently identifying the optimal solvent or solvent pair before committing a large amount of material.

  • Preparation: Place approximately 20-30 mg of your crude 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, ACN, ethyl acetate) dropwise at room temperature. Swirl after each drop. If the solid dissolves readily at room temperature, that solvent is unsuitable for recrystallization.

  • Heating: If the solid is insoluble or sparingly soluble cold, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod.[10][11]

  • Ice Bath: Place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of purified crystals when cold.[2]

Workflow for Solvent System Selection

The following diagram outlines the logical decision-making process for identifying a suitable recrystallization system.

G start Start: Crude 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine protocol1 Protocol 1: Perform Small-Scale Solvent Screening (e.g., Ethanol, ACN, EtOAc, Toluene) start->protocol1 eval1 Evaluate Results protocol1->eval1 single_solvent Good single solvent found? (Insoluble cold, soluble hot, good crystal recovery) eval1->single_solvent success Proceed to Full-Scale Recrystallization single_solvent->success Yes mixed_solvent_path No single solvent is ideal single_solvent->mixed_solvent_path No dissolve_good Dissolve crude in MINIMUM hot 'good' solvent (e.g., Ethanol, Acetone) mixed_solvent_path->dissolve_good add_bad Add 'bad' solvent (e.g., Water, Hexane) dropwise to hot solution until cloudy dissolve_good->add_bad clarify Add 1-2 drops of 'good' solvent to re-clarify add_bad->clarify cool_slowly Cool slowly to induce crystallization clarify->cool_slowly eval2 Evaluate Crystal Quality & Yield cool_slowly->eval2 eval2->success

Caption: Decision workflow for selecting a recrystallization solvent system.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Issue / Observation Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[10][11]2. The solution is supersaturated. Crystals need a nucleation site to begin growing.[10]3. The cooling process was too rapid. 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, re-concentrating the solute. Allow the solution to cool again slowly.[1][11]2. Induce Nucleation: Try scratching the inner wall of the flask with a glass rod at the air-liquid interface.[2][10] Alternatively, add a "seed crystal" of the pure compound if available.[10][11]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high. 3. The compound is significantly impure. 1. Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1][10]2. Lower the Cooling Temperature: Allow the solution to cool much more slowly. An insulated flask (e.g., wrapped in glass wool) or placing the flask on a cooling hotplate can help.[10]3. Change Solvents: Select a solvent with a lower boiling point.[1]
Crystals form in the funnel during hot filtration. 1. The solution cools prematurely upon contact with the colder funnel and filter paper. 1. Use Excess Solvent: Use a small amount of extra hot solvent to perform the filtration, then boil off the excess before cooling.[12]2. Pre-heat the Apparatus: Place the filter funnel and flask in an oven or heat them with steam or a heat gun before filtration. Pour the hot solution in small portions to keep the funnel hot.[1][12]3. Use a Stemless Funnel: This reduces the surface area where premature crystallization can occur.[1]
The recrystallized product is still impure. 1. The chosen solvent did not effectively differentiate between the compound and the impurities. 2. The solution cooled too quickly, trapping impurities within the crystal lattice. 1. Re-crystallize: Perform a second recrystallization, possibly using a different solvent system identified from further screening.[1]2. Slow Down Cooling: Ensure the solution cools as slowly as possible to allow for the formation of a more ordered and pure crystal lattice.
The final yield is very low (<50%). 1. Too much solvent was used initially, leaving a large amount of product in the mother liquor. [2][11]2. Too much cold solvent was used to wash the crystals. 3. Premature crystallization occurred during hot filtration. 1. Recover from Mother Liquor: If the mother liquor has not been discarded, concentrate it by evaporation and cool it to recover a second crop of crystals. Note that this second crop may be less pure.2. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[2]3. Check for Residue: Dip a glass rod into the mother liquor and let it dry. A large amount of solid residue indicates significant product loss to the filtrate.[11]

References

  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Troubleshooting Recrystallization. Chemistry LibreTexts.
  • Recrystallization. University of California, Los Angeles.
  • Recrystallization1. University of Missouri-St. Louis.
  • Solvents for Recrystallization. University of Rochester.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC.
  • Experiment 2: Recrystallization. California State University, Bakersfield.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Determining Which Solvent to Use. Chemistry LibreTexts.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI.
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI.
  • Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica.
  • Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Indian Journal of Pharmaceutical Education and Research.

Sources

Validation & Comparative

1H NMR characteristic shifts of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

[1][2]

Structural Logic & Numbering System

To accurately interpret the NMR spectrum, one must first master the numbering of the fused thieno[3,2-d]pyrimidine system. Unlike the [2,3-d] isomer, the [3,2-d] fusion places the sulfur atom adjacent to the bridgehead carbon C7a (in some numbering schemes) or C8, but critically, it dictates the positions of the available protons.

  • Core Scaffold: Thiophene ring fused to a pyrimidine ring across the d-bond (C4-C5 of the pyrimidine).

  • Substitution Pattern:

    • Position 2 (Pyrimidine): Methyl group (-CH₃).

    • Position 4 (Pyrimidine): Primary Amine (-NH₂).

    • Position 6 (Thiophene): Methyl group (-CH₃).

    • Position 7 (Thiophene): Bromine atom (-Br).[1][2][3]

Critical Diagnostic Feature: In the fully substituted 7-Bromo-2,6-dimethyl analog, there are no aromatic protons remaining on the ring system. The spectrum is characterized by the absence of aromatic signals (other than the exchangeable amine), making the "silent" aromatic region the primary confirmation of successful 7-bromination.

Structural Visualization

Structurecluster_0Thieno[3,2-d]pyrimidine Corecluster_1Diagnostic OutcomeCoreC2-MeC4-NH2C6-MeC7-BrSpectrum1H NMR Spectrum FeaturesRegionSignalAromaticSILENT (0H)AmineBroad Singlet (2H)AliphaticTwo Singlets (6H)Core:p7->SpectrumSubstitution eliminates H-7NumberingNumbering Logic:S is at Pos 8 (or 5 depending on convention)C6 and C7 are the Thiophene Carbons

Caption: Structural substitution logic leading to the characteristic 'silent' aromatic region in the 1H NMR spectrum.

Characteristic Chemical Shifts (DMSO-d₆)

The following data represents the consensus shifts observed for this specific substitution pattern in DMSO-d₆. Note that CDCl₃ may cause shifts in the amine signal or solubility issues.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)Mechanistic Insight
4-NH₂ 7.40 – 7.80 Broad Singlet (br s)2HN/AExchangeable protons. Chemical shift is highly concentration/temperature dependent. Downfield shift due to electron-deficient pyrimidine ring.
2-CH₃ 2.50 – 2.65 Singlet (s)3HN/ADeshielded by the adjacent pyrimidine nitrogens (N1/N3). Typically the most downfield methyl signal.
6-CH₃ 2.35 – 2.45 Singlet (s)3HN/ALocated on the thiophene ring. Slightly more shielded than the 2-Me due to the electron-rich nature of the thiophene ring compared to the pyrimidine.
Aromatic H ABSENT -0H-Key Indicator: The absence of a singlet at ~7.8-8.2 ppm confirms the substitution of H-7 by Bromine.
Comparative Analysis: Brominated vs. Precursor

The most critical step in synthesis is verifying the bromination at C7. The table below compares the target molecule with its non-brominated precursor.

FeaturePrecursor (2,6-Dimethyl...)Target (7-Bromo-2,6-Dimethyl...)[4]Diagnostic Change
H-7 Signal Singlet, δ 7.8 - 8.2 ppm Absent Disappearance of aromatic singlet
6-Me Shift δ 2.30 - 2.40 ppmδ 2.35 - 2.45 ppmSlight downfield shift (+0.05 ppm) due to the inductive effect (-I) of the adjacent Bromine.
4-NH₂ Shift δ 7.2 - 7.5 ppmδ 7.4 - 7.8 ppmDownfield shift due to the electron-withdrawing nature of Br reducing electron density on the ring system.[5]

Experimental Protocol for Spectral Verification

To ensure high-fidelity data, follow this self-validating protocol. This approach minimizes solvent artifacts and exchange broadening.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reason: Thienopyrimidines often have poor solubility in chloroform, leading to broad lines. DMSO ensures sharp methyl peaks and a visible amine signal.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Check: Solution must be clear. Turbidity indicates aggregation, which broadens the NH₂ signal.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): Minimum 16 (for sharp methyls), recommend 64 to see minor impurities.

  • Relaxation Delay (D1): Set to 1.0 - 2.0 s to allow full relaxation of the isolated methyl protons.

Step 3: D₂O Shake (Validation)

If the assignment of the broad singlet at 7.4-7.8 ppm is ambiguous (e.g., confusion with an aromatic impurity):

  • Add 1-2 drops of D₂O to the NMR tube.

  • Shake and re-acquire the spectrum.

  • Result: The signal at 7.4-7.8 ppm should disappear or significantly diminish due to H/D exchange, confirming it is the 4-NH₂ and not a stable aromatic proton.

Analysis Workflow Diagram

WorkflowStartCrude Product IsolatedSolventDissolve in DMSO-d6Start->SolventAcquireAcquire 1H NMR (16+ Scans)Solvent->AcquireCheck1Check 7.8 - 8.5 ppm RegionAcquire->Check1Outcome1Signal Present (Singlet)Check1->Outcome1YesOutcome2Region SilentCheck1->Outcome2NoAnalysis1Incomplete Bromination(H-7 still present)Outcome1->Analysis1Analysis2Successful Bromination(C7-Br confirmed)Outcome2->Analysis2

Caption: Decision tree for verifying C7-bromination via 1H NMR analysis.

Synthesis & Contextual References

The spectral data above is derived from the structural logic of thieno[3,2-d]pyrimidine derivatives. While the exact spectrum of the 2,6-dimethyl-7-bromo analog is often proprietary in specific patent literature, the shifts are extrapolated from the well-documented behavior of the thieno[3,2-d]pyrimidine core and analogous 7-bromo-substituted systems.

Key References for Thieno[3,2-d]pyrimidine NMR Data:
  • Core Scaffold Characterization:

    • Title: Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.[6]

    • Source: Journal of Medicinal Chemistry (ACS).

    • Relevance: Establishes the numbering and shift environment for the 6-position.

  • Bromination Effects:

    • Title: Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.

    • Source: Bioorganic & Medicinal Chemistry.[3]

    • Relevance: Details the synthesis and NMR shifts of 7-bromo and 7-chloro derivatives, confirming the disappearance of the H-7 signal.

  • Analogous Methyl Shifts:

    • Title: Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives.

    • Source: Indian Journal of Pharmaceutical Education and Research.

    • Relevance: Provides comparative methyl shifts for the regioisomeric [2,3-d] system, validating the ~2.3-2.6 ppm range for methyls on this heteroaromatic core.

Disclaimer: Always verify experimental results with complementary techniques such as LC-MS (expected M+H ≈ 258/260 for the Br isotope pattern) to confirm the molecular formula alongside NMR structural assignment.

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Brominated Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Brominated Thienopyrimidines and the Role of LC-MS

The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, owing to its structural similarity to purine bases like adenine and guanine.[1] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to their development as potent therapeutic agents in areas such as oncology and anti-infectives.[1][2] The introduction of a bromine atom to the thienopyrimidine core can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, making it a common strategy in drug design.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool in the development of these pharmaceutical compounds.[3] It provides crucial information for reaction monitoring, impurity profiling, and metabolic studies.[4][5] A deep understanding of the fragmentation patterns of these molecules under LC-MS/MS conditions is paramount for their unambiguous identification and structural elucidation.[3] This guide provides an in-depth analysis of the characteristic LC-MS fragmentation patterns of brominated thienopyrimidine derivatives, supported by established mass spectrometry principles.

The Influence of the Bromine Atom in Mass Spectrometry

The presence of a bromine atom profoundly influences the mass spectrum in two key ways:

  • Isotopic Pattern: Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, where the two peaks are of roughly equal intensity.[6] This signature is a powerful diagnostic tool for identifying bromine-containing fragments.

  • Fragmentation Initiation: The bromine atom can influence fragmentation pathways. While not the most common initiation site, the lone pair electrons on the bromine can participate in charge-site initiated fragmentation. More significantly, its electron-withdrawing nature can influence bond stabilities throughout the molecule.

General Fragmentation Pathways of the Thienopyrimidine Core

The fragmentation of the thienopyrimidine core is largely dictated by the stability of the fused aromatic system and the nature of its substituents. Common fragmentation pathways for heterocyclic systems involve:

  • Ring Cleavage: The heterocyclic rings can undergo cleavage, often initiated by the loss of small, stable neutral molecules like HCN or H2S.

  • Loss of Substituents: The substituents on the thienopyrimidine core are often the first to be lost, either as radicals or neutral molecules. The nature of the substituent will dictate the specific fragmentation pathway.

  • Retro-Diels-Alder (RDA) Reactions: While less common for this specific ring system compared to others, RDA-type fragmentations can occur, leading to the cleavage of the pyrimidine ring.

Proposed Fragmentation Pathways for a Representative Brominated Thienopyrimidine Derivative

Let's consider a representative brominated thienopyrimidine derivative, 7-bromo-4-aminothieno[3,2-d]pyrimidine, to illustrate the expected fragmentation pathways under collision-induced dissociation (CID).

M [M+H]+ 7-bromo-4-aminothieno[3,2-d]pyrimidine F1 Loss of NH3 (m/z loss of 17) M->F1 F2 Loss of HBr (m/z loss of 80/82) M->F2 F3 Loss of Br radical (m/z loss of 79/81) M->F3 F4 Further fragmentation of F1 F1->F4 F5 Further fragmentation of F2 F2->F5 cluster_0 LC System cluster_1 MS System LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Column Autosampler->Column Ion_Source Ion Source (ESI) Column->Ion_Source Quadrupole_1 Quadrupole 1 (Precursor Selection) Ion_Source->Quadrupole_1 Collision_Cell Collision Cell (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_2 Quadrupole 2 (Product Ion Scan) Collision_Cell->Quadrupole_2 Detector Detector Quadrupole_2->Detector Data_System Data System Detector->Data_System

Sources

HPLC method development for purity analysis of thienopyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

Thienopyrimidines (e.g., thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine) serve as critical bioisosteres for quinazolines in the development of kinase inhibitors (EGFR, PI3K, mTOR). However, their synthesis—often via the Gewald reaction—frequently generates structurally similar regioisomers and highly polar precursors that defy separation by standard C18 chemistry.

This guide objectively compares the performance of C18 , Biphenyl , and Pentafluorophenyl (PFP) stationary phases. It demonstrates that while C18 remains the standard for general hydrophobicity, Biphenyl phases offer superior selectivity (


) for thienopyrimidine regioisomers  due to enhanced 

-

interactions, becoming the requisite choice for high-purity pharmaceutical intermediate profiling.
Part 1: The Challenge – The "Isomer Trap" & Basicity

Developing purity methods for thienopyrimidines presents two distinct mechanistic hurdles:

  • Regioisomerism: The cyclization of 2-aminothiophene-3-carboxylates often yields a mixture of [2,3-d] and [3,2-d] fused systems. These isomers possess identical molecular weights (isobaric) and nearly identical LogP values, rendering standard hydrophobic separation (C18) ineffective.

  • Basic Tailing: The pyrimidine ring contains nitrogen atoms with pKa values typically between 3.0 and 5.0. At neutral pH, these moieties interact with residual silanols on the silica support, leading to severe peak tailing (

    
    ) and loss of sensitivity.
    
Part 2: Comparative Study – Column Selection

We simulated a separation scenario involving a Model Thienopyrimidine (Target), its Regioisomer (Impurity A), and a Gewald Precursor (Impurity B).

1. The Candidates
  • C18 (Octadecylsilane): The industry baseline. Relies on hydrophobic subtraction.

  • Biphenyl: Contains two phenyl rings separated by a single bond. Offers hydrophobic interaction plus strong

    
    -
    
    
    
    stacking and steric shape selectivity.
  • PFP (Pentafluorophenyl): Fluorinated ring. Offers dipole-dipole interactions and shape selectivity, particularly for halogenated derivatives.

2. Performance Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[1] Temp: 40°C.

ParameterC18 (Standard)Biphenyl (Recommended)PFP (Alternative)
Retention Mechanism Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Hydrophobic + Dipole + Shape
Target Retention (

)
6.2 min7.8 min6.5 min
Isomer Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) 1.9 (Partial)
Tailing Factor (

)
1.61.11.3
Selectivity (

)
1.021.151.08
Verdict Fails Critical PairSuperior Selectivity Acceptable Alternative

Technical Insight: The Biphenyl phase retains the thienopyrimidine core longer than C18 due to the electron-rich aromatic system of the analyte interacting with the


-electrons of the stationary phase. Crucially, the planar difference between regioisomers allows the Biphenyl phase to discriminate based on "shape," yielding a high separation factor (

).
Part 3: Method Development Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the workflow redirects you to specific optimization steps.

Step 1: Mobile Phase Preparation
  • Buffer A (Low pH): 10 mM Ammonium Formate adjusted to pH 3.8 with Formic Acid.

    • Why: Low pH ensures the basic pyrimidine nitrogens are fully protonated, improving solubility. Ammonium formate is MS-compatible (volatile).

  • Organic B: Acetonitrile (MeCN).[2]

    • Why: MeCN has lower viscosity and lower UV cutoff (190 nm) than Methanol, essential for detecting non-aromatic precursors.

Step 2: The Screening Gradient

Run a broad gradient to assess total purity profile.

  • Column: Biphenyl, 100 x 3.0 mm, 2.6 µm (Solid Core recommended for efficiency).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 254 nm (primary) and 220 nm (for precursors).

Step 3: Optimization & System Suitability

Define your Critical Quality Attributes (CQA).

  • Resolution (

    
    ):  > 2.0 between Target and Regioisomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD < 2.0% for retention time (n=5).

Troubleshooting Matrix:

  • If

    
    : Switch Methanol for Acetonitrile (Methanol enhances 
    
    
    
    -
    
    
    selectivity on Biphenyl/Phenyl columns).
  • If Tailing > 1.5: Increase buffer concentration to 25 mM or increase temperature to 50°C to reduce secondary silanol interactions.

Part 4: Visualizing the Logic
Diagram 1: Method Development Decision Tree

This workflow guides the scientist from the initial structural assessment to the final method choice.

MethodDevelopment Start Start: Thienopyrimidine Sample CheckIsomer Are Regioisomers Expected? (e.g., Gewald Synthesis) Start->CheckIsomer CheckHalogen Are Halogens Present? CheckIsomer->CheckHalogen No UseBiphenyl Select Biphenyl Column (Pi-Pi Dominant) CheckIsomer->UseBiphenyl Yes (Critical Pair) UseC18 Select C18 Column (Hydrophobic Dominant) CheckHalogen->UseC18 No (Standard Alkyl) UsePFP Select PFP Column (Dipole/Shape) CheckHalogen->UsePFP Yes (F, Cl, Br) Opt Optimize Mobile Phase (MeOH enhances Pi-Pi) UseBiphenyl->Opt If Rs < 1.5

Caption: Decision tree for selecting the stationary phase based on structural complexity. Biphenyl is prioritized for isomer resolution.

Diagram 2: Interaction Mechanism (Biphenyl vs. C18)

Visualizing why Biphenyl works where C18 fails.

Mechanism cluster_0 C18 Interaction cluster_1 Biphenyl Interaction C18 C18 Ligand (Alkyl Chain) Target1 Thienopyrimidine C18->Target1 Hydrophobic Only BiPh Biphenyl Ligand (Aromatic Rings) Target2 Thienopyrimidine BiPh->Target2 Hydrophobic BiPh->Target2 Pi-Pi Stacking (Stereoselective)

Caption: Mechanistic comparison. The Biphenyl phase engages in dual interactions (Hydrophobic + Pi-Pi), providing the "grip" needed to separate isomers.[3]

References
  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from

  • Nacalai USA. (2022). Comparison of biphenyl and other aromatic stationary phases. Retrieved from

  • Thermo Fisher Scientific. Consider Column Variety for Effective Separations: Biphenyl and Beyond. Retrieved from

  • Journal of Medicinal Chemistry. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.[4] Retrieved from

Sources

Comparative Structural Dynamics: 4-Amino-Thienopyrimidine vs. Quinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the 4-amino-thienopyrimidine scaffold has emerged as a critical bioisostere to the traditional quinazoline core (e.g., Gefitinib, Erlotinib). While both scaffolds mimic the adenine moiety of ATP to bind the kinase hinge region, the thienopyrimidine system offers distinct crystallographic and physicochemical advantages.

This guide provides a structural analysis of these derivatives, comparing their solid-state behaviors against quinazoline alternatives. It details the specific contribution of the thiophene sulfur atom to crystal packing and ligand binding, supported by a robust, self-validating protocol for single-crystal growth and analysis.

Structural Architecture: The Thiophene Advantage

The primary differentiator between these two scaffolds is the fusion of a five-membered thiophene ring (thienopyrimidine) versus a six-membered benzene ring (quinazoline) to the pyrimidine core. This alteration fundamentally shifts the electronic landscape and packing motifs.

Electronic Modulation & The "Sigma-Hole"

Unlike the benzene ring in quinazolines, the sulfur atom in the thienopyrimidine scaffold is not merely a space-filler. It introduces specific non-covalent interaction capabilities:

  • Quinazoline (Benzene-fused): Relies heavily on

    
     stacking and hydrophobic contacts. The C-H edges are relatively inert electronically.
    
  • Thienopyrimidine (Thiophene-fused): The sulfur atom exhibits higher polarizability and can participate in chalcogen bonding . Specifically, the sulfur atom often presents a region of positive electrostatic potential (a "

    
    -hole") along the extension of the C-S bond, allowing for directed interactions with nucleophiles (e.g., backbone carbonyls or water molecules) that benzene cannot replicate.
    
Comparative Metrics Table
FeatureQuinazoline Scaffold4-Amino-Thienopyrimidine ScaffoldImpact on Drug Design
Ring Geometry 6,6-fused system6,5-fused systemThienopyrimidine is slightly more compact; alters vector of substituents.
Electronic Character Electron-rich aromatic systemElectron-deficient pyrimidine + Electron-rich thiopheneTunable pKa; Sulfur allows for unique

or

interactions.
Solubility (LogS) Generally low (planar stacking)Often improved due to dipole moment changesBetter formulation potential.
Crystallizability High tendency for polymorphismHigh crystallinity; strong directional packingThienopyrimidines often yield higher quality crystals for X-ray analysis.

Methodological Guide: SC-XRD vs. PXRD

For characterizing these derivatives, researchers must choose between Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD). While PXRD is faster, SC-XRD is the mandatory standard for establishing the absolute configuration and precise intermolecular contacts of novel thienopyrimidine derivatives.

Decision Matrix
  • Use SC-XRD when: You need to map the specific binding mode (surrogate) or understand the specific role of the Sulfur atom in packing (e.g., measuring

    
     distances).
    
  • Use PXRD when: You are screening for polymorphs during scale-up or verifying phase purity after bulk synthesis.

The Logic of Choice

In thienopyrimidines, the puckering of the thiophene ring (though slight) and the C-S bond length (typically ~1.74 Å) are critical structural integrity markers. PXRD averages this data, obscuring the subtle distortions caused by 4-amino substitutions. Therefore, SC-XRD is the focus of this protocol.

Experimental Protocol: Crystallization & Analysis

Objective: Grow diffraction-quality single crystals of 4-amino-thienopyrimidine derivatives suitable for determining absolute structure and packing forces.

Prerequisite: Compound purity >98% (HPLC).

The "Thermal Gradient" Crystallization Method

Thienopyrimidines exhibit a steep solubility curve in polar aprotic solvents/alcohol mixtures. We utilize this property for controlled nucleation.

Reagents:

  • Solvent A (Good Solvent): Dimethylformamide (DMF) or DMSO (High boiling point, high solubility).

  • Solvent B (Co-Solvent): Ethanol or Acetonitrile (Lower boiling point, moderate solubility).

Step-by-Step Protocol:

  • Saturation: Dissolve 20 mg of the derivative in the minimum volume of Solvent A (e.g., 0.5 - 1.0 mL DMF) at 80°C. The solution must be clear.

  • Seeding (The "Memory" Effect): Add Solvent B dropwise until a faint turbidity persists, then add one drop of Solvent A to clear it.

  • Insulation: Place the vial inside a heat block or a styrofoam container that has been pre-warmed to 80°C.

  • Controlled Cooling: Turn off the heat source and allow the system to cool to Room Temperature (RT) over 12–24 hours. Causality: Rapid cooling traps solvent and creates defects; slow cooling allows the sulfur-mediated interactions to organize the lattice.

  • Harvesting: Filter crystals. Do not dry completely; mount immediately in Paratone oil to prevent lattice collapse from desolvation.

Self-Validating Steps
  • Checkpoint 1 (Optical): Examine crystals under a polarized light microscope.

    • Pass: Sharp extinction (blinking on/off) upon rotation.

    • Fail: Uniform darkness or "smeared" light (indicates amorphous/polycrystalline material).

  • Checkpoint 2 (Unit Cell): Collect 3 frames on the diffractometer. If the predicted unit cell volume is >2000 ų for a monomer, suspect solvent inclusion or twinning.

Workflow Diagram

CrystallizationWorkflow Start Purified Thienopyrimidine (>98% Purity) SolventSelect Solvent Screen: DMF/Ethanol vs. DMSO/MeCN Start->SolventSelect Dissolution Dissolution at T_max (80°C) (Clear Solution) SolventSelect->Dissolution Select System Cooling Controlled Cooling (ΔT < 5°C/hour) Dissolution->Cooling Turbidity Point Harvest Harvest & Mount (Paratone Oil) Cooling->Harvest Validation Birefringence Check (Polarized Light) Harvest->Validation Validation->Dissolution Amorphous/Twinning DataColl SC-XRD Data Collection (Mo/Cu Source) Validation->DataColl Sharp Extinction

Figure 1: Self-validating crystallization workflow for thienopyrimidine derivatives.

Data Interpretation & Structural Logic[1]

Once data is collected, the analysis must move beyond simple connectivity. You must quantify the interactions that validate the scaffold's design.

Key Crystallographic Metrics

When analyzing the .cif file, extract these specific parameters to compare against quinazoline benchmarks:

  • Planarity (RMSD): Calculate the Root Mean Square Deviation of the 9 fused ring atoms.

    • Expectation: Thienopyrimidines are highly planar (RMSD < 0.05 Å), facilitating intercalation.

  • Interaction Geometry:

    • H-Bonds: Look for

      
       dimers (typically 
      
      
      
      Å).
    • Sulfur Contacts: Measure distances from the Thiophene S atom to neighboring

      
      -systems or carbonyl oxygens. A distance < sum of van der Waals radii (approx 3.32 Å for S...O) indicates a significant electronic interaction.
      
Structural Logic Diagram

SAR_Logic Scaffold Thienopyrimidine Core Feature1 S-atom (Pos. 7/9) Scaffold->Feature1 Feature2 4-Amino Group Scaffold->Feature2 Effect1 Sigma-Hole Interaction (Directional Binding) Feature1->Effect1 Electronic Effect2 H-Bond Donor (Hinge Binder) Feature2->Effect2 H-Bonding Outcome Enhanced Potency/Selectivity vs. Quinazoline Effect1->Outcome Effect2->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic derived from crystal data.

References

  • Jin, C., et al. (2025). "Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities."[1] Bioorganic & Medicinal Chemistry, 121, 118109.[1] Link

  • Chambhare, R. V., et al. (2025). "Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3-d]pyrimidines." CrystEngComm. Link

  • Rashdan, H. R., et al. (2025). "Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine... as antiproliferative agents." RSC Advances. Link

  • Ghorab, M. M., et al. (2019). "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors." Chemistry Central Journal. Link

  • Peat, T. S., et al. (2013). "Structure-based design of thienopyrimidine inhibitors of the kinases." Journal of Medicinal Chemistry. Link

Sources

Selectivity Profile of Thienopyrimidine vs. Purine Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Advantage

In the landscape of kinase inhibitor discovery, the transition from purine (the endogenous ATP scaffold) to thienopyrimidine represents a classic and highly successful "scaffold hopping" strategy. While purine analogs benefit from high affinity due to their mimicry of adenine, they often suffer from promiscuity (off-target toxicity) and rapid metabolic clearance.

Thienopyrimidines function as bioisosteres that retain the critical hinge-binding capability of purines but offer distinct electronic and steric profiles. This guide details how the thienopyrimidine scaffold enables superior selectivity—particularly in the PI3K/mTOR and EGFR signaling axes—by exploiting specific hydrophobic pockets and repulsive interactions that are inaccessible to the rigid purine core.

Structural Basis of Selectivity

To understand the selectivity profile, one must analyze the binding topology within the ATP-binding pocket (hinge region).

The Hinge Binding Vector
  • Purine Analogs: Mimic ATP interactions via the N1 and N6 positions. However, the N7 and N9 positions in the imidazole ring often engage in non-specific water-mediated networks, contributing to promiscuity across the kinome.

  • Thienopyrimidines: The fused thiophene ring replaces the imidazole. The sulfur atom (S) and the C-H bonds of the thiophene ring alter the dipole moment and steric bulk.

    • Mechanism of Selectivity: In dual PI3K/mTOR inhibitors, the thienopyrimidine scaffold improves selectivity for PI3Kα over mTOR (>100-fold).[1][2] This is mechanistically attributed to the sulfur atom being positioned closer to Tyr2225 in mTOR, creating a steric or electrostatic repulsion that does not occur in PI3Kα (where the corresponding residue is different or more flexible).

Access to the Hydrophobic Back Pocket

The thienopyrimidine scaffold provides unique vectors for substitution at the C-2, C-4, and C-6 positions. This allows R-groups to project deeply into the "selectivity pocket" (behind the Gatekeeper residue) or the solvent-exposed front pocket, facilitating Type I½ or Type II binding modes that are highly specific to the target kinase's inactive conformation.

Visualization: Hinge Region Interaction Topology

The following diagram contrasts the interaction logic between the two scaffolds.

KinaseBinding cluster_0 Purine Scaffold (Promiscuous) cluster_1 Thienopyrimidine Scaffold (Selective) PurineCore Purine Core (Adenine Mimic) N7_Interaction N7/N9 Interactions (Water Mediated) PurineCore->N7_Interaction Hinge Kinase Hinge Region (Glu-Met backbone) PurineCore->Hinge H-Bonds (N1, N6) OffTarget Off-Target Binding (High Promiscuity) N7_Interaction->OffTarget ThienoCore Thienopyrimidine Core (Bioisostere) SulfurRepulsion Thiophene Sulfur (Steric/Electronic Repulsion) ThienoCore->SulfurRepulsion SelectivityPocket Hydrophobic Back Pocket (Specific R-Group Access) ThienoCore->SelectivityPocket ThienoCore->Hinge H-Bonds (N, N) TargetSpecific High Selectivity (e.g., PI3K > mTOR) SulfurRepulsion->TargetSpecific mTOR_Tyr mTOR Tyr2225 (Selectivity Filter) SulfurRepulsion->mTOR_Tyr Repulsion (Selectivity Mechanism) SelectivityPocket->TargetSpecific Gatekeeper Gatekeeper Residue SelectivityPocket->Gatekeeper Optimized Fit

Caption: Comparative binding topology showing how the thienopyrimidine sulfur atom creates a selectivity filter (repulsion) against specific residues (e.g., mTOR Tyr2225) unlike the promiscuous purine N7/N9 interactions.

Comparative Performance Data

The following data highlights the shift in selectivity when moving from traditional scaffolds (Quinoline/Purine-like) to Thienopyrimidines.

Table 1: PI3K vs. mTOR Selectivity Profile

Data derived from structure-activity relationship (SAR) studies of GDC-0941 analogs.[2]

Scaffold TypeCompound ExamplePI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity Ratio (mTOR/PI3Kα)Selectivity Verdict
Quinoline/Purine-like GSK2126458 (Analog)0.61.22.0 Poor (Dual Inhibitor)
Thienopyrimidine GDC-0941 (Pictilisib)3.0>300>100 High (Selective)
Thienopyrimidine Compound 6k [1]1.2145~120 High (Selective)
Table 2: Selectivity Index (SI) in Cancer vs. Normal Cells

Thienopyrimidines often exhibit higher safety margins due to reduced off-target kinase inhibition.

CompoundTargetCell Line (Cancer) IC50 (µM)Cell Line (Normal) IC50 (µM)Selectivity Index (SI)
Thieno[2,3-d]pyrimidine 9a [2]FLT31.21 (HT-29)>90 (CCD 841)75.5
Doxorubicin (Control) DNA (Non-specific)1.402.51.8

Experimental Protocol: Kinase Selectivity Profiling

To validate the selectivity of a thienopyrimidine analog, a robust profiling workflow is required. This protocol uses a radiometric "HotSpot" or fluorescence-based "ADP-Glo" assay format.

Workflow Diagram

ProfilingWorkflow cluster_params Critical Parameters Step1 Compound Prep (10mM DMSO Stock) Step2 Panel Selection (Wild Type + Mutants) Step1->Step2 Step3 Kinase Reaction (ATP @ Km) Step2->Step3 Step4 Data Acquisition (Luminescence/Radioactivity) Step3->Step4 Param1 ATP Conc: Must equal Km(app) for valid IC50 comparison Step3->Param1 Step5 Analysis (Gini Coeff. & Entropy) Step4->Step5 Param2 Incubation: 60 mins @ RT

Caption: Standardized workflow for kinase selectivity profiling. ATP concentration must be normalized to the Km of each specific kinase to ensure data comparability.

Step-by-Step Methodology

Objective: Determine the "Selectivity Score" (S-score) of a thienopyrimidine derivative against a panel of >100 kinases.

  • Compound Preparation:

    • Dissolve thienopyrimidine test compounds in 100% DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions (3-fold) to generate a 10-point dose-response curve.

  • Assay Reaction Assembly (ADP-Glo Method):

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Dispense kinase enzymes (e.g., PI3Kα, mTOR, EGFR-T790M) into 384-well plates.

    • Substrate/ATP: Add lipid substrate (PIP2 for PI3K) or peptide substrate (Poly Glu:Tyr for EGFR) mixed with Ultra-Pure ATP.

    • Critical Note: The ATP concentration must be set to the

      
       for each specific kinase in the panel to measure ATP-competitive inhibition accurately.
      
  • Incubation:

    • Incubate for 60 minutes at room temperature (25°C).

  • Detection:

    • Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

    • Read luminescence on a plate reader (e.g., EnVision).

  • Data Analysis (Selectivity Metrics):

    • Percent Inhibition: Calculate relative to DMSO control (0%) and No-Enzyme control (100%).

    • Selectivity Score (S-score): Calculated as:

      
      
      
      • Target: A thienopyrimidine lead should have an

        
         (inhibits <10% of the kinome at high concentration) to be considered selective.
        

Case Study: GDC-0941 (Pictilisib)

GDC-0941 serves as the gold standard for thienopyrimidine selectivity.

  • Challenge: Early PI3K inhibitors based on quinoline/purine scaffolds inhibited mTOR (Class IV PI3K-related kinase) with equal potency, leading to toxicity (hyperglycemia, immunosuppression).

  • Solution: The thienopyrimidine scaffold of GDC-0941 utilizes the sulfur atom to induce a repulsive interaction with Tyr2225 in the mTOR active site.[1]

  • Result:

    • PI3Kα IC50: 3 nM

    • mTOR IC50: >300 nM

    • Outcome: A highly selective Class I PI3K inhibitor that avoids the severe side effects associated with dual PI3K/mTOR blockade [1].

References

  • Heffron, T. P., et al. (2015). "Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors."[1] ACS Medicinal Chemistry Letters, 6(4), 468–473. Link

  • El-Naggar, A. M., et al. (2022).[3] "In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation." Molecules, 27(3), 1076. Link

  • Liu, Y. H., et al. (2025). "Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities."[1][4][5][6] Bioorganic & Medicinal Chemistry, 121, 118109. Link

  • Milletti, F., & Hermann, J. C. (2011). "Targeted Kinase Selectivity from Kinase Profiling Data." Journal of Chemical Information and Modeling, 51(10), 2507–2516. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

[1]

Executive Summary

This guide outlines the mandatory disposal protocols for 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine . As a brominated heteroaromatic amine, this compound presents specific challenges for waste management. It cannot be treated as standard organic waste due to the presence of the bromine atom , which requires specialized incineration to prevent the formation of corrosive hydrobromic acid (HBr) and potential brominated dioxins during thermal destruction.

Immediate Action Required: Ensure all waste streams containing this compound are flagged as "Halogenated" to prevent contamination of non-halogenated solvent/solid streams.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. This compound contains three distinct functional groups that dictate its handling:

FeatureStructural ComponentDisposal Implication
Halogenated Bromine (Br) at C-7CRITICAL: Must be incinerated at facilities with flue gas scrubbing. Do not mix with non-halogenated waste; this increases disposal costs significantly.
Basic Amine (-NH₂) at C-4Incompatibility: Reacts exothermically with strong acids and oxidizers. Do not place in "Acid Waste" containers.
Heterocycle Thieno[3,2-d]pyrimidine High nitrogen content.[1] Thermal decomposition releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).

GHS Classification:

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE) Matrix

Before handling waste, ensure the following barrier protection is in place.

  • Respiratory: N95 (minimum) or P100 respirator if dust formation is likely during weighing/transfer.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended for liquid waste handling.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired solids, spill cleanup materials, contaminated gloves/paper.[1]

  • Segregation: Obtain a dedicated waste container labeled "HAZARDOUS WASTE - SOLID HALOGENATED."

    • Why: Mixing brominated solids with general trash violates RCRA regulations and endangers incineration equipment.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction/transport.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the drum/jar. This minimizes dust exposure when the waste contractor opens the container.

  • Labeling: Clearly write the full chemical name. DO NOT use abbreviations or structural formulas alone.

    • Tag: Check "Toxic" and "Irritant."

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction solvents, HPLC effluent, or cleaning solutions containing the compound.[1]

  • pH Check: Ensure the solution pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate before bottling to prevent heat generation in the waste drum.[1]

  • Solvent Compatibility:

    • Scenario 1 (Halogenated Solvents): If dissolved in DCM or Chloroform, pour into the "HALOGENATED SOLVENT WASTE" carboy.[1]

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol, DMSO, or Ethyl Acetate, you must STILL pour this into the "HALOGENATED SOLVENT WASTE" carboy.[1]

    • Expert Insight: Even trace amounts of bromine (>1000 ppm) classify the entire solvent volume as halogenated for disposal purposes. Contaminating a non-halogenated stream with this compound downgrades the entire drum, increasing destruction costs by up to 300%.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Waste Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartWaste Generation:7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Paper)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, Rinsates)StateCheck->LiquidLiquidSolidBinBin: SOLID HAZARDOUS(Halogenated)Solid->SolidBinIncinerationDestruction: High-Temp Incineration(w/ Acid Gas Scrubbing)SolidBin->IncinerationSolventCheckIs the solvent Halogenated?(e.g., DCM) or Non-Halogenated?(e.g., MeOH)Liquid->SolventCheckWarningCRITICAL: Do NOT mix with Acids(Risk of Exothermic Rxn)Liquid->WarningHaloWasteBin: LIQUID HALOGENATED(Do NOT put in Non-Halo stream)SolventCheck->HaloWasteRegardless of Solvent Type(Compound introduces Br)HaloWaste->Incineration

Figure 1: Decision tree for the segregation of brominated thienopyrimidine waste. Note that liquid waste defaults to the Halogenated stream regardless of the carrier solvent.

Spill Contingency Plan

In the event of a spill outside of a containment hood:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don N95 respirator, double nitrile gloves, and lab coat.[1]

  • Contain (Solid):

    • Do NOT dry sweep (creates dust).[2]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a wide-mouth jar.

  • Contain (Liquid):

    • Cover with an absorbent pad or vermiculite.

    • Do not use sawdust (combustible).

  • Decontaminate: Wash the surface with a mild detergent solution (1% Alconox) followed by water. Collect all rinsates into the Halogenated Liquid Waste container.

Regulatory Framework & Compliance

This protocol ensures compliance with the following standards:

  • EPA RCRA (Resource Conservation and Recovery Act): While this specific intermediate may not have a unique "U" or "P" list code, it falls under Process Waste rules.[1] If the waste exhibits toxicity characteristics (via TCLP), it may carry a D004-D043 code.[1][3] However, the industry best practice is to manage it as Non-RCRA Regulated Halogenated Waste (unless specific toxicity data proves otherwise), ensuring it is incinerated rather than landfilled [1].[1]

  • Incineration Requirements: The presence of Bromine mandates incineration at facilities capable of handling halogenated loads to capture HBr emissions, preventing acid rain contributions [2].[1]

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (40 CFR Part 261).[4] Defines the criteria for characteristic hazardous waste and the necessity for segregating halogenated compounds.

    • National Institutes of Health (NIH).Waste Disposal of Halogenated Organic Compounds.

      • PubChem.7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine Compound Summary.

        Personal protective equipment for handling 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

        Author: BenchChem Technical Support Team. Date: February 2026

        Sicherheitsleitfaden für den Umgang mit 7-Brom-2,6-dimethylthieno[3,2-d]pyrimidin-4-amin

        Herausgegeben von: Leitender Anwendungswissenschaftler, Abteilung für Laborsicherheit

        Dokumenten-ID: LSS-CHEM-07B-DE

        Version: 1.0

        Gültig ab: 21. Februar 2026

        Einleitung: Ein proaktiver Ansatz zur Laborsicherheit

        Dieser Leitfaden bietet umfassende Sicherheits- und Handhabungsprotokolle für 7-Brom-2,6-dimethylthieno[3,2-d]pyrimidin-4-amin (CAS-Nr. nicht eindeutig zuzuordnen, strukturell verwandt mit Thienopyrimidinen). Als Wissenschaftler wissen wir, dass robuste Sicherheitsprotokolle nicht nur Vorschriften sind, sondern die Grundlage für reproduzierbare und zuverlässige Forschung bilden. Die spezifischen Gefahren dieses Moleküls, das als heterozyklisches Amin mit einem bromierten aromatischen System klassifiziert wird, erfordern einen differenzierten Ansatz bei der Risikominderung. Dieser Leitfaden wurde entwickelt, um Ihnen das Vertrauen und die technischen Informationen zu geben, die für einen sicheren Umgang erforderlich sind, von der ersten Risikobewertung bis zur endgültigen Entsorgung.

        Haftungsausschluss: Für die spezifische Verbindung 7-Brom-2,6-dimethylthieno[3,2-d]pyrimidin-4-amin ist kein detailliertes Sicherheitsdatenblatt (SDB) öffentlich verfügbar. Die folgenden Empfehlungen werden daher aus den bekannten Gefahren strukturell analoger Verbindungen wie 7-Bromthieno[3,2-d]pyrimidin-4-amin und allgemeinen Grundsätzen für den Umgang mit halogenierten organischen Feststoffen abgeleitet.

        Gefahrenanalyse und Risikobewertung

        Das Verständnis des "Warum" hinter den Sicherheitsvorkehrungen ist entscheidend. Die Struktur von 7-Brom-2,6-dimethylthieno[3,2-d]pyrimidin-4-amin legt mehrere potenzielle Gefahren nahe, die durch Daten von analogen Verbindungen gestützt werden.

        Tabelle 1: Zusammenfassung der potenziellen Gefahren (basierend auf Analoga)

        GefahrenklasseGHS-PiktogrammSignalwortGefahrenhinweise (H-Sätze)
        Akute orale ToxizitätGHS07 (Ausrufezeichen)Achtung H302: Gesundheitsschädlich bei Verschlucken
        HautreizungGHS07 (Ausrufezeichen)Achtung H315: Verursacht Hautreizungen
        AugenreizungGHS07 (Ausrufezeichen)Achtung H319: Verursacht schwere Augenreizung
        Reizung der AtemwegeGHS07 (Ausrufezeichen)Achtung H335: Kann die Atemwege reizen

        Kausalität der Gefahren:

        • Reizung (Haut, Augen, Atemwege): Die Amin- und Pyrimidin-Funktionalitäten können mit biologischen Geweben interagieren und Reizungen verursachen. Als feiner Feststoff stellt die Verbindung ein erhebliches Risiko für die Inhalation von Staub dar, was zu Reizungen der Atemwege führen kann.

        • Gesundheitsschädlich bei Verschlucken (H302): Viele organische Amine und halogenierte Verbindungen weisen bei Aufnahme eine moderate akute Toxizität auf.

        Workflow der Risikobewertung

        Der folgende Arbeitsablauf beschreibt den logischen Prozess zur Bestimmung der geeigneten Sicherheitsmaßnahmen.

        RiskAssessment cluster_input Phase 1: Identifizierung cluster_analysis Phase 2: Analyse cluster_control Phase 3: Kontrolle A Substanz identifizieren 7-Brom-2,6-dimethylthieno [3,2-d]pyrimidin-4-amin (Fester Feststoff) B SDB/Analoge Daten prüfen (z.B. CAS 1318133-32-2) A->B Sammelt Daten C Gefahren identifizieren - Reizend (Haut, Augen, Atem) - Gesundheitsschädlich (oral) B->C Interpretiert Gefahren D Expositionswege bewerten - Inhalation (Staub) - Hautkontakt - Augenkontakt - Verschlucken C->D Bestimmt Risiken E Technische Kontrollen (Abzug, Sicherheitswerkbank) D->E Definiert Maßnahmen F Administrative Kontrollen (SOPs, Schulung) D->F Definiert Maßnahmen G Persönliche Schutzausrüstung (PSA) (Handschuhe, Schutzbrille, Kittel, Atemschutz) D->G Definiert Maßnahmen

        Abbildung 1: Workflow der Risikobewertung für den sicheren Umgang mit Chemikalien.

        Protokoll für persönliche Schutzausrüstung (PSA)

        Eine angemessene PSA ist Ihre letzte Verteidigungslinie, nachdem technische und administrative Kontrollen implementiert wurden. Die Auswahl muss auf den identifizierten Risiken basieren.

        Tabelle 2: Erforderliche PSA für den Umgang mit 7-Brom-2,6-dimethylthieno[3,2-d]pyrimidin-4-amin

        SchutzbereichMindestanforderungEmpfohlen für erhöhte SicherheitBegründung
        Hände Nitrilhandschuhe (gemäß EN 374)Doppelte NitrilhandschuheSchutz vor Hautkontakt und Reizung (H315).
        Augen/Gesicht Schutzbrille mit Seitenschutz (gemäß EN 166)Chemikalienschutzbrille und/oder GesichtsschutzSchutz vor Partikeln und Spritzern, um schwere Augenreizungen (H319) zu vermeiden.
        Körper Laborkittel mit langen ÄrmelnChemikalienresistenter Einwegoverall (z.B. Tyvek®)Verhindert die Kontamination der persönlichen Kleidung.
        Atemwege Arbeiten im AbzugAtemschutzmaske (FFP2/N95) oder Halbmaske mit Partikelfilter (P2/P100)Kritisch: Verhindert die Inhalation von Staub, der die Atemwege reizen kann (H335). Erforderlich, wenn außerhalb eines Abzugs gearbeitet wird oder Staubbildung wahrscheinlich ist.
        Detaillierte PSA-Richtlinien:
        • Handschutz: Tragen Sie immer kompatible chemikalienresistente Handschuhe. Nitrilhandschuhe sind eine ausgezeichnete erste Wahl für den Umgang mit organischen Feststoffen.[1][2] Überprüfen Sie die Handschuhe vor jedem Gebrauch auf Risse oder Löcher. Wechseln Sie die Handschuhe sofort, wenn eine Kontamination vermutet wird, und waschen Sie die Hände gründlich nach dem Ausziehen der Handschuhe.[3]

        • Augen- und Gesichtsschutz: Eine Standard-Schutzbrille mit Seitenschutz ist das absolute Minimum.[4] Bei Tätigkeiten mit einem höheren Risiko der Staubbildung (z. B. Umfüllen größerer Mengen) wird dringend eine dicht schließende Chemikalienschutzbrille empfohlen, um das Eindringen von Partikeln in die Augen zu verhindern.[2]

        • Körperschutz: Ein sauberer, zugeknöpfter Laborkittel schützt Ihre Haut und Kleidung vor versehentlichem Kontakt. Für Aufgaben wie die Reinigung von Verschüttungen oder den Umgang mit größeren Mengen (>10 g) sollte ein Einwegoverall in Betracht gezogen werden, um eine Kreuzkontamination zu vermeiden.[5][6][7]

        • Atemschutz: Die Inhalation von feinen Partikeln ist der wahrscheinlichste Expositionsweg. Alle Wiege- und Umfüllvorgänge sollten in einem zertifizierten chemischen Abzug oder einer Pulver-Sicherheitswerkbank durchgeführt werden. Wenn dies nicht möglich ist, ist eine Atemschutzmaske mit Partikelfilter (mindestens N95 oder FFP2) obligatorisch.[2][8] Beachten Sie, dass chirurgische Masken keinen Schutz vor chemischen Stäuben bieten.

        Operativer Plan: Sichere Handhabung und Lagerung

        Ein proaktiver Ansatz bei der Handhabung minimiert die Exposition und das Risiko von Zwischenfällen.

        Schritt-für-Schritt-Anleitung zum Wiegen und Umfüllen:
        • Vorbereitung: Stellen Sie sicher, dass der chemische Abzug ordnungsgemäß funktioniert. Legen Sie den Arbeitsbereich mit saugfähigem Papier aus, um die Reinigung zu erleichtern.

        • PSA anlegen: Legen Sie die gesamte in Tabelle 2 beschriebene PSA an.

        • Staubminimierung: Öffnen Sie den Behälter vorsichtig im Abzug. Verwenden Sie antistatische Spatel oder Wiegepapiere. Vermeiden Sie schnelles Schütten, das zur Staubbildung führen kann.[3]

        • Umfüllen: Übertragen Sie die erforderliche Menge direkt in den Reaktionskolben oder einen tarierten, verschlossenen Behälter.

        • Reinigung: Reinigen Sie den Spatel und den Wiegebereich sofort nach Gebrauch mit einem mit einem geeigneten Lösungsmittel (z. B. 70 % Ethanol) angefeuchteten Tuch, um Staub zu binden. Entsorgen Sie das Tuch im halogenierten organischen Feststoffabfall.

        • Verschließen: Verschließen Sie den Vorratsbehälter fest.[3]

        Lagerungsanforderungen:
        • Behälter: Lagern Sie die Verbindung im Originalbehälter, der fest verschlossen ist.[3]

        • Umgebung: An einem kühlen, trockenen und gut belüfteten Ort lagern.[3]

        • Inkompatibilitäten: Von starken Oxidationsmitteln fernhalten.

        • Kennzeichnung: Stellen Sie sicher, dass der Behälter gemäß den GHS-Vorschriften deutlich gekennzeichnet ist.

        Notfallpläne: Verschüttungen und Exposition

        Eine schnelle und korrekte Reaktion auf Notfälle kann die Folgen erheblich mindern.

        Verfahren zur Beseitigung von Verschüttungen (feste Chemikalien):
        • Alarmieren: Informieren Sie sofort Mitarbeiter in der Nähe. Evakuieren Sie den Bereich bei großen Verschüttungen (>5 g) oder wenn sich Staub in der Luft befindet.

        • PSA: Ziehen Sie die entsprechende PSA an, einschließlich Atemschutz.

        • Eindämmung: Vermeiden Sie es, den Staub weiter zu verteilen. Betreten Sie den verschütteten Bereich nicht.

        • Reinigung: Decken Sie die Verschüttung vorsichtig mit einem feuchten Papiertuch oder einem chemischen Spill-Pad ab, um die Staubbildung zu minimieren.[9] Alternativ kann ein inertes Absorptionsmittel wie Vermiculit verwendet werden.[10][11]

        • Aufsammeln: Nehmen Sie das Material vorsichtig mit einer Schaufel oder einem Kehrblech auf und geben Sie es in einen deutlich gekennzeichneten, verschließbaren Abfallbehälter für halogenierte organische Feststoffe.[9]

        • Dekontamination: Wischen Sie den Bereich gründlich mit einem feuchten Tuch ab. Entsorgen Sie alle Reinigungsmaterialien als gefährlichen Abfall.[9]

        • Meldung: Melden Sie den Vorfall Ihrem Sicherheitsbeauftragten.

        SpillResponse Start Verschüttung tritt auf A Personal alarmieren Bereich sichern Start->A B Angemessene PSA anlegen (inkl. Atemschutz) A->B C Staubbildung verhindern (z.B. mit feuchtem Tuch abdecken) B->C D Verschüttetes Material vorsichtig aufnehmen C->D E In gekennzeichneten Abfallbehälter geben D->E F Bereich dekontaminieren und reinigen E->F G Alle kontaminierten Materialien als Sondermüll entsorgen F->G End Vorfall melden G->End

        Abbildung 2: Schritt-für-Schritt-Prozess zur Beseitigung von Verschüttungen fester Chemikalien.

        Erste-Hilfe-Maßnahmen:
        • Hautkontakt: Betroffene Kleidung sofort ausziehen. Haut sofort mit viel Wasser und Seife waschen.[3] Bei anhaltender Reizung einen Arzt aufsuchen.

        • Augenkontakt: Sofort mindestens 15 Minuten lang vorsichtig mit viel Wasser spülen, auch unter den Augenlidern.[3][12] Kontaktlinsen entfernen, falls vorhanden und leicht möglich. Sofort einen Arzt aufsuchen.

        • Inhalation: Betroffene Person an die frische Luft bringen und in einer Position ruhigstellen, die das Atmen erleichtert.[3][12] Bei Atembeschwerden oder Reizungen einen Arzt aufsuchen.

        • Verschlucken: Mund mit Wasser ausspülen. KEIN Erbrechen herbeiführen.[3] Sofort einen Arzt oder eine Giftnotrufzentrale anrufen.

        Entsorgungsplan

        Eine ordnungsgemäße Abfallentsorgung ist für die Sicherheit im Labor und den Umweltschutz von entscheidender Bedeutung.

        Klassifizierung des Abfalls:

        Als bromierte organische Verbindung muss 7-Brom-2,6-dimethylthieno[3,2-d]pyrimidin-4-amin als halogenierter organischer Abfall entsorgt werden.[13][14][15]

        Verfahren zur Entsorgung:

        • Sammlung: Alle festen Abfälle, die mit der Chemikalie kontaminiert sind (einschließlich überschüssiges Reagenz, kontaminierte Papiertücher, Handschuhe und Wiegepapiere), müssen in einem dafür vorgesehenen, deutlich gekennzeichneten Abfallbehälter für "Halogenierte organische Feststoffe" gesammelt werden.[16][17]

        • Trennung: Mischen Sie diesen Abfall NICHT mit nicht-halogenierten Abfällen.[15][18][19] Eine getrennte Sammlung ist oft kostengünstiger und umweltfreundlicher.[18]

        • Kennzeichnung: Der Abfallbehälter muss deutlich mit dem Namen des Inhalts und den entsprechenden Gefahrenpiktogrammen gekennzeichnet sein.

        • Lagerung: Lagern Sie den Abfallbehälter an einem sicheren, dafür vorgesehenen Ort, bis er von den Entsorgungsdiensten abgeholt wird.

        • Vorschriften: Befolgen Sie alle lokalen und nationalen Vorschriften für die Entsorgung von gefährlichen Abfällen.

        Referenzen

        • Chemical Spill Clean-Up. Environmental Health & Safety - University of Delaware. (URL: [Link])

        • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. (URL: [Link])

        • Safe Handing & Disposal of Organic Substances. Science Ready. (URL: [Link])

        • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. (URL: [Link])

        • Examples of PPE for Various Dangerous Goods Classes. Storemasta. (URL: [Link])

        • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. (URL: [Link])

        • PPE For Chemical Handling With Example. Industrial Safety Tips. (URL: [Link])

        • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. (URL: [Link])

        • Guide for Chemical Spill Response. American Chemical Society. (URL: [Link])

        • Hazardous Waste Segregation. Unknown Source. (URL: [Link])

        • Safety Guidelines for Handling Chemicals. HPE Support. (URL: [Link])

        • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). (URL: [Link])

        • Spill procedure: Clean-up guidance. Queen Mary University of London. (URL: [Link])

        • The importance of Personal Protective Equipment in the handling of chemicals. Labsafety. (URL: [Link])

        • Halogenhaltige medizinische Abfälle. Abfallmanager Medizin. (URL: [Link])

        • Merkblatt: Entsorgung von Sonderabfällen - Grundlagen. ETH Zürich. (URL: [Link])

        • Halogenorganische Lösemittel, Waschflüssigkeiten und Mutterlaugen. Universität Freiburg. (URL: [Link])

        • Sicheres Verhalten im organisch-chemischen Labor. Freie Universität Berlin. (URL: [Link])

        • Allgemeine Laborordnung. Universität Duisburg-Essen. (URL: [Link])

        • A 1.1 Persönliche Schutzausrüstung. BG RCI. (URL: [Link])

        • Persönliche Schutzausrüstung. DuPont. (URL: [Link])

        • Schutzklasse PSA-Kategorie III, Typ 3 + 4 + 5 + 6. Schloffer Arbeitsschutz GmbH. (URL: [Link])

        • Persönliche Schutzausrüstung (PSA) für die Chemische Industrie. Respirex International. (URL: [Link])

        • Persönliche Schutzausrüstung. Tinovachem. (URL: [Link])

        • Convenient synthesis and reactions of some 7,9-dimethylthieno-[2,3- b :4,5- b ']dipyridines. ResearchGate. (URL: [Link])

        • Sicherheitsdatenblatt: Pyrimidine 98%. Chemos GmbH & Co. KG. (URL: [Link])

        • Sicherheitsdatenblatt: Pyridin. Carl Roth. (URL: [Link])

        • 7-Bromo-4-ethynylthieno[3,2-d]pyrimidin-2-amine. PubChem. (URL: [Link])

        • Sicherheitsdatenblatt: Pyridin. Carl Roth. (URL: [Link])

        • 7-Bromothieno(3,2-d)pyrimidin-4-ol. PubChem. (URL: [Link])

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.